ethyl 5-methyl-1H-pyrrole-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-6(2)9-5-7/h4-5,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDURADJPCIWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503486 | |
| Record name | Ethyl 5-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-50-0 | |
| Record name | Ethyl 5-methyl-1H-pyrrole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-methyl-1H-pyrrole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a foundational five-membered aromatic heterocycle that is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of the chemical properties of a key derivative, ethyl 5-methyl-1H-pyrrole-3-carboxylate, a versatile building block in organic synthesis and drug discovery.[2][3] This document will delve into its synthesis, physical and spectroscopic characteristics, reactivity, and applications, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Molecular Structure and Physicochemical Properties
This compound (CAS Number: 2199-50-0) possesses a pyrrole ring substituted with a methyl group at the 5-position and an ethyl carboxylate group at the 3-position.[2] This substitution pattern significantly influences the molecule's reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [4] |
| Molecular Weight | 153.18 g/mol | [4] |
| Melting Point | 72-72.5 °C | [5] |
| Boiling Point | 135-150 °C at 0.5 Torr | [5] |
| Density | 1.106 g/cm³ | [5] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[2] |
Synthesis of this compound
The synthesis of substituted pyrroles like this compound can be achieved through several established methods in organic chemistry. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. Two of the most prominent methods are the Hantzsch and Paal-Knorr pyrrole syntheses.
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a versatile method for the preparation of substituted pyrroles. It involves the condensation of a β-ketoester, an α-halo ketone, and ammonia or a primary amine. For the synthesis of this compound, the likely precursors would be ethyl acetoacetate, a 2-halopropanal (e.g., 2-bromopropanal), and ammonia.
Diagram: Hantzsch Pyrrole Synthesis Workflow
A conceptual workflow for the Hantzsch synthesis of the target pyrrole.
Experimental Protocol: A Generalized Hantzsch Approach
-
Enamine Formation: Ethyl acetoacetate is reacted with ammonia to form the corresponding enamine intermediate.
-
Condensation: The enamine then reacts with 2-bromopropanal. The reaction is typically carried out in a suitable solvent like ethanol or acetic acid.
-
Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrrole ring.
-
Workup and Purification: The reaction mixture is worked up by extraction and purified by column chromatography or recrystallization to afford the final product.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is another fundamental method for constructing the pyrrole ring, involving the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. To synthesize this compound via this route, a suitably substituted 1,4-dicarbonyl precursor would be required.
Spectroscopic Characterization
While specific, experimentally verified spectra for this compound are not available in the provided search results, we can predict the expected spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the methyl group, and the pyrrole ring.
-
NH Proton: A broad singlet in the region of 8.0-9.0 ppm.
-
Pyrrole Protons: Two doublets in the aromatic region (6.0-7.5 ppm), corresponding to the protons at the C2 and C4 positions.
-
Ethyl Group: A quartet around 4.2 ppm (CH₂) and a triplet around 1.3 ppm (CH₃).
-
Methyl Group: A singlet around 2.2 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically around 165 ppm.
-
Pyrrole Carbons: Four signals in the aromatic region (110-140 ppm).
-
Ethyl Group Carbons: Signals around 60 ppm (CH₂) and 14 ppm (CH₃).
-
Methyl Group Carbon: A signal in the upfield region, around 12-15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.
-
C-O Stretch (Ester): A strong band in the range of 1250-1300 cm⁻¹.
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear around 3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (153.18). Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) from the ester and cleavage of the ethyl group.
Reactivity of the Pyrrole Ring
The reactivity of the pyrrole ring in this compound is influenced by the electron-donating nature of the nitrogen atom and the methyl group, and the electron-withdrawing effect of the ethyl carboxylate group. The pyrrole ring is generally susceptible to electrophilic substitution, with a preference for reaction at the positions with the highest electron density.
Electrophilic Aromatic Substitution
Due to the directing effects of the substituents, electrophilic attack is most likely to occur at the C4 position, which is ortho to the activating methyl group and meta to the deactivating ester group. The C2 position is also a potential site for substitution.
Diagram: Regioselectivity of Electrophilic Substitution
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 2199-50-0: this compound [cymitquimica.com]
- 3. This compound [myskinrecipes.com]
- 4. Synthonix, Inc > 2199-50-0 | this compound [synthonix.com]
- 5. 2199-50-0 | CAS DataBase [chemicalbook.com]
An In-depth Technical Guide to the Structure Elucidation of Ethyl 5-Methyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Overview
Ethyl 5-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of therapeutic agents.[1][2] Its structural confirmation is a critical step in any synthetic campaign, ensuring the integrity of downstream processes and the identity of the final active pharmaceutical ingredient.
The elucidation of this structure relies on a synergistic application of several analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The logical workflow for this process is outlined below.
Caption: Workflow for the synthesis and structure elucidation of this compound.
Section 2: Synthesis Strategy - The Hantzsch Pyrrole Synthesis
A common and efficient method for preparing substituted pyrroles like this compound is the Hantzsch pyrrole synthesis.[3][4] This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[5]
The choice of the Hantzsch synthesis is strategic due to the ready availability of the starting materials and the generally high yields for this class of pyrroles.[6] The proposed mechanism involves the formation of an enamine intermediate from the β-ketoester and ammonia, which then acts as a nucleophile.[3][7]
Mechanistic Considerations
The reaction proceeds through several key steps:
-
Enamine Formation: Ethyl acetoacetate reacts with ammonia to form an enamine.
-
Nucleophilic Attack: The enamine attacks the carbonyl carbon of chloroacetone.
-
Cyclization and Dehydration: An intramolecular cyclization followed by dehydration yields the aromatic pyrrole ring.
Caption: Simplified mechanism of the Hantzsch pyrrole synthesis.
Experimental Protocol: Hantzsch Synthesis
Materials:
-
Ethyl acetoacetate
-
Chloroacetone
-
Ammonia (aqueous solution, 28-30%)
-
Ethanol
-
Sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup).
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.
-
Add aqueous ammonia and stir the mixture at room temperature.
-
Slowly add chloroacetone to the reaction mixture.
-
Heat the mixture to a gentle reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Section 3: Spectroscopic Data Interpretation
The cornerstone of structure elucidation is the detailed analysis of spectroscopic data. Each technique provides a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is essential for determining its molecular formula.
| Parameter | Value |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Exact Mass | 153.078978594 Da[8] |
The high-resolution mass spectrum (HRMS) should confirm the elemental composition, providing strong evidence for the proposed molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretch | ~3300-3400 | Indicates the presence of the pyrrole N-H bond. |
| C=O Stretch (Ester) | ~1680-1710 | Confirms the presence of the ethyl ester carbonyl group. |
| C-H Stretch (sp²) | ~3100 | Aromatic C-H bonds of the pyrrole ring. |
| C-H Stretch (sp³) | ~2850-3000 | Aliphatic C-H bonds of the ethyl and methyl groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): This technique reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| N-H | ~8.0-9.0 | Broad Singlet | 1H | - |
| Pyrrole H4 | ~6.5-7.0 | Singlet/Doublet | 1H | Small J if coupled |
| Pyrrole H2 | ~6.0-6.5 | Singlet/Doublet | 1H | Small J if coupled |
| -OCH₂CH₃ | ~4.2 | Quartet | 2H | ~7.1 |
| -CH₃ (at C5) | ~2.2 | Singlet | 3H | - |
| -OCH₂CH₃ | ~1.3 | Triplet | 3H | ~7.1 |
¹³C NMR (Carbon NMR): This provides information on the number and types of carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | ~165 |
| Pyrrole C3 & C5 | ~120-140 |
| Pyrrole C2 & C4 | ~110-120 |
| -OCH₂CH₃ | ~60 |
| -CH₃ (at C5) | ~13 |
| -OCH₂CH₃ | ~14 |
2D NMR (COSY and HSQC):
-
COSY (Correlation Spectroscopy): Confirms the coupling between the -OCH₂- protons and the -CH₃ protons of the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 5-Methyl-1H-pyrrole-3-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of ethyl 5-methyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block in modern organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding of this versatile compound.
Part 1: Core Identifiers and Physicochemical Properties
This compound is a substituted pyrrole derivative that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its fundamental properties is the first step in its effective utilization.
Key Identifiers
A consistent and accurate identification of chemical compounds is paramount in research and development. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 2199-50-0 |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC(=O)C1=CNC(=C1)C |
| InChI Key | KCDURADJPCIWEU-UHFFFAOYSA-N |
Physicochemical Data
The physical and chemical properties of this compound dictate its handling, storage, and reactivity in various synthetic applications.
| Property | Value |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 75-79 °C |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. |
Part 2: Synthesis and Reactivity
The synthesis of substituted pyrroles is a well-established area of organic chemistry, with several named reactions providing versatile routes to this important heterocyclic core. The choice of synthetic strategy often depends on the availability of starting materials and the desired substitution pattern.
Synthetic Routes
The construction of the this compound scaffold can be efficiently achieved through classical condensation reactions. The Paal-Knorr and Hantzsch pyrrole syntheses are particularly relevant.
The Paal-Knorr synthesis is a powerful method for the formation of pyrroles from the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][2][3] For the synthesis of this compound, the logical precursors would be a 1,4-dicarbonyl compound bearing the required methyl and ethyl carboxylate groups. The reaction is typically acid-catalyzed and proceeds through the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to afford the aromatic pyrrole ring.[1]
Conceptual Paal-Knorr Synthesis Workflow
Caption: Paal-Knorr synthesis workflow.
Experimental Protocol: Paal-Knorr Synthesis (Microwave-Assisted) [4]
-
Reactants: A solution of the appropriate 1,4-diketone (e.g., ethyl 2-acetyl-4-oxopentanoate) (1 equivalent) in ethanol. Glacial acetic acid and a primary amine (3 equivalents) are added.
-
Reaction Conditions: The mixture is sealed in a microwave vial and irradiated at 80 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is partitioned between water and ethyl acetate. The aqueous phase is extracted multiple times with ethyl acetate.
-
Purification: The combined organic phases are washed with brine, dried over magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography.
The Hantzsch pyrrole synthesis offers an alternative route, involving the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. This multicomponent reaction provides a convergent approach to highly substituted pyrroles.
Reactivity and Key Transformations
The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The substituents on the ring, namely the electron-withdrawing ethyl carboxylate group at the 3-position and the electron-donating methyl group at the 5-position, influence the regioselectivity of these reactions.
A crucial reaction of this compound and its derivatives in the context of pharmaceutical synthesis is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the electron-rich C2 or C4 positions.[5][6] The Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile.[5][6]
This formylation is a key step in the synthesis of intermediates for drugs like Sunitinib, where a formyl group is required for subsequent condensation reactions.[7][8] For instance, the formylation of a related compound, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, is a documented step in the synthesis of a key Sunitinib intermediate.[9][10]
Vilsmeier-Haack Reaction Mechanism
Caption: Vilsmeier-Haack formylation workflow.
Part 3: Applications in Drug Development and Agrochemicals
The true value of this compound lies in its role as a versatile scaffold for the construction of complex, biologically active molecules. Its derivatives are integral to the synthesis of a range of therapeutic agents and agrochemicals.
Pharmaceutical Applications
The pyrrole nucleus is a common feature in many approved drugs and clinical candidates due to its ability to participate in various biological interactions.[11][12]
A prominent example of the application of a derivative of this compound is in the synthesis of Sunitinib . Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[13]
The synthesis of Sunitinib involves the preparation of a key intermediate, N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.[7][8] This intermediate is synthesized from a precursor that can be derived from this compound through a series of steps including formylation (via the Vilsmeier-Haack reaction) and amidation.[13][14]
Synthetic Pathway to a Sunitinib Intermediate
Caption: Key steps to a Sunitinib intermediate.
Agrochemical Applications
The pyrrole scaffold is also prevalent in the field of agrochemicals, contributing to the development of novel pesticides and herbicides.
Chlorfenapyr is a pro-insecticide that belongs to the pyrrole class of compounds.[15] It is effective against a broad spectrum of insect pests. The synthesis of Chlorfenapyr involves a substituted pyrrole core, and while the exact commercial synthesis routes are proprietary, the fundamental chemistry often relies on building blocks similar to this compound.[16][17] The synthesis of the core pyrrole ring in such complex molecules often follows the principles of established pyrrole syntheses, which are then elaborated through further functional group manipulations.[18]
Part 4: Conclusion and Future Outlook
This compound is a foundational building block in organic synthesis with significant implications for the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal and agricultural chemists. As the demand for novel, effective, and safe bioactive molecules continues to grow, the importance of such fundamental heterocyclic scaffolds will undoubtedly increase. Future research will likely focus on developing even more efficient and sustainable synthetic methods for this and related pyrrole derivatives, as well as exploring their application in the synthesis of new classes of therapeutic agents and crop protection products.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 8. CN103319392A - Preparation method of sunitinib intermediate - Google Patents [patents.google.com]
- 9. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 11. scispace.com [scispace.com]
- 12. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 14. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]
- 15. fao.org [fao.org]
- 16. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chlorfenapyr (Ref: MK 242) [sitem.herts.ac.uk]
- 18. Synthesis of chlorfenapyr | Semantic Scholar [semanticscholar.org]
Spectroscopic Data for Ethyl 5-Methyl-1H-pyrrole-3-carboxylate: A Guide for Researchers
A comprehensive search for verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the specific compound ethyl 5-methyl-1H-pyrrole-3-carboxylate has revealed a significant lack of publicly available, complete experimental datasets. While data for its isomer, ethyl 5-methyl-1H-pyrrole-2-carboxylate, and other variously substituted pyrrole-3-carboxylates are accessible, a consolidated and verifiable record for the title compound could not be located in scientific literature or chemical databases through the conducted searches.
This guide will therefore proceed by presenting a detailed theoretical analysis based on established principles of spectroscopy and data from closely related analogues. This approach aims to provide researchers with a robust predictive framework for the characterization of this compound.
Molecular Structure and Predicted Spectroscopic Features
The structural integrity of a synthesized compound is paramount in drug development and chemical research. Spectroscopic methods provide a detailed fingerprint of a molecule's architecture. For this compound, the key is to differentiate it from its isomers and confirm the substitution pattern on the pyrrole ring.
Molecular Structure:
An In-Depth Technical Guide to the Synthesis of Ethyl 5-Methyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. Ethyl 5-methyl-1H-pyrrole-3-carboxylate, a specifically substituted pyrrole, represents a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of the synthetic routes to this compound, with a primary focus on the Hantzsch pyrrole synthesis, a classic and versatile method for the construction of the pyrrole ring. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the characterization of the final product.
Core Synthesis Methodologies: A Comparative Overview
Several named reactions are prominent in the synthesis of substituted pyrroles, with the Hantzsch, Paal-Knorr, and Knorr syntheses being the most fundamental.
-
Hantzsch Pyrrole Synthesis: This method involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1] It is a highly versatile and reliable method for the preparation of a wide variety of substituted pyrroles.
-
Paal-Knorr Pyrrole Synthesis: This reaction entails the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[2][3][4] The simplicity of the reaction and the ready availability of starting materials make it a popular choice.
-
Knorr Pyrrole Synthesis: This synthesis involves the condensation of an α-amino-ketone with a β-ketoester or another carbonyl compound with an active methylene group.
For the synthesis of this compound, the Hantzsch synthesis presents a logical and efficient approach, utilizing readily available starting materials.
The Hantzsch Pyrrole Synthesis: A Mechanistic Deep Dive
The Hantzsch synthesis of this compound proceeds through a series of well-defined steps, as illustrated below. The key starting materials for this specific target are ethyl acetoacetate, chloroacetone (an α-haloketone), and ammonia.
The reaction is believed to initiate with the formation of an enamine from the reaction of the β-ketoester (ethyl acetoacetate) with ammonia.[1] This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone (chloroacetone). Subsequent cyclization and dehydration steps lead to the formation of the aromatic pyrrole ring. An alternative mechanistic pathway suggests the initial attack of the enamine on the α-carbon of the haloketone.[1]
References
An In-depth Technical Guide to the Solubility of Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Solubility is a critical physicochemical parameter that profoundly influences the developability and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the solubility of ethyl 5-methyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] While extensive experimental solubility data for this specific molecule is not widely published, this document synthesizes theoretical principles, analysis of analogous structures, and detailed experimental protocols to empower researchers in their work with this compound. We will explore the theoretical underpinnings of solubility, predict the solubility profile of this compound in various solvent classes, and provide a rigorous, step-by-step methodology for its experimental determination.
Introduction: The Critical Role of Solubility in Scientific Research
In the realms of drug discovery, formulation development, and materials science, the solubility of a compound is a cornerstone property that dictates its utility. For a therapeutic agent, sufficient aqueous solubility is often a prerequisite for oral bioavailability. In synthetic chemistry, solvent selection, which is guided by solubility, can significantly impact reaction kinetics, yield, and purity. Therefore, a thorough understanding of a compound's solubility characteristics is not merely an academic exercise but a fundamental necessity for successful research and development.
Pyrrole and its derivatives are prevalent in nature and form the core of many therapeutically active compounds, including anti-inflammatory, antibiotic, and anti-tumor agents.[1] The subject of this guide, this compound, is a member of this important class of molecules. This guide aims to provide a robust framework for understanding and determining its solubility.
Theoretical Framework for Solubility
The dissolution of a solute in a solvent is governed by a balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] The adage "like dissolves like" provides a useful, albeit simplified, guiding principle.[3] This principle is rooted in the concept that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.
The key intermolecular forces at play include:
-
Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (such as oxygen or nitrogen). The pyrrole ring of this compound contains an N-H group, making it a hydrogen bond donor. The carbonyl group of the ester is a hydrogen bond acceptor.
-
Dipole-Dipole Interactions: Polar molecules with permanent dipoles will attract each other. The ester functionality in the target molecule imparts a significant dipole moment.
-
London Dispersion Forces: These are weak, transient forces that exist between all molecules, arising from temporary fluctuations in electron density.
For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Physicochemical Properties and Predicted Solubility Profile of this compound
While experimental data for this compound is scarce, we can infer its properties and predict its solubility based on its structure and data from analogous compounds.
3.1. Structural Analysis
The structure of this compound features:
-
A heterocyclic aromatic pyrrole ring.
-
An ethyl ester functional group.
-
A methyl group substituent.
-
An N-H group capable of hydrogen bonding.
The presence of the polar ester group and the hydrogen-bonding N-H group suggests that the molecule will have a degree of polarity.
3.2. Predicted Physicochemical Properties
Based on data for its isomer, ethyl 5-methyl-1H-pyrrole-2-carboxylate, we can estimate the following properties:
| Property | Predicted Value | Rationale |
| Molecular Weight | 153.18 g/mol | Calculated from the molecular formula C₈H₁₁NO₂. |
| Melting Point | Solid at room temperature | The isomer is a solid with a melting point of 99-102°C.[4] |
| Boiling Point | ~265°C at 760 mmHg | Based on the boiling point of the 2-carboxylate isomer.[4] |
| Density | ~1.1 g/cm³ | Based on the density of the 2-carboxylate isomer.[4] |
3.3. Predicted Solubility in Different Solvent Classes
Based on the "like dissolves like" principle and the structural features of the molecule, we can predict its solubility behavior:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble in water; Soluble in alcohols | The molecule has polar groups and can form hydrogen bonds, but the hydrocarbon portions (ethyl and methyl groups) will limit aqueous solubility. A related compound, 1-ethyl pyrrole, has a water solubility of 2783 mg/L.[2] The presence of the ester will likely increase polarity and hydrogen bonding capability, but the overall molecule is still predominantly organic in nature. It is expected to be soluble in polar organic solvents like methanol.[5] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions with the ester group and can accept hydrogen bonds from the N-H group. A similar pyrrole derivative was found to be soluble in ethyl acetate and acetonitrile.[6] |
| Nonpolar | Toluene, Hexane | Sparingly to poorly soluble | The lack of strong intermolecular forces between the polar solute and nonpolar solvents will likely result in poor solubility. A related pyrrole compound was predicted to be less soluble in non-polar solvents.[5] |
Experimental Determination of Solubility
Given the lack of published quantitative data, experimental determination is crucial. The equilibrium solubility method, often referred to as the shake-flask method, is considered the gold standard for its reliability.[7]
4.1. Equilibrium Solubility (Shake-Flask) Method
This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.
4.1.1. Experimental Protocol
-
Preparation:
-
Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C for physiological relevance) using a shaker or stirrer.
-
Equilibration time can vary, but 24 to 72 hours is typical to ensure the system has reached a thermodynamic equilibrium.
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Pellet the undissolved solid.
-
Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the solution. Ensure the filter material does not adsorb the solute.
-
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant or filtrate.
-
Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection.
-
UV-Vis Spectroscopy.
-
-
-
Calculation:
-
Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL, g/100mL, or mol/L.
-
4.1.2. Self-Validating System and Trustworthiness
To ensure the trustworthiness of the results, the protocol should include:
-
Triplicate Measurements: Perform each solubility determination in triplicate to assess reproducibility.
-
Solid Phase Analysis: After the experiment, analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the crystalline form (polymorphism).
-
Mass Balance: In some cases, a mass balance can be performed to account for all the initial compound.
4.2. Diagram of the Experimental Workflow
Caption: Workflow for the equilibrium solubility (shake-flask) method.
Analysis and Discussion of Solubility Behavior
The solubility of this compound is a result of the interplay between its structural features and the properties of the solvent.
5.1. Role of Functional Groups
-
Pyrrole N-H: This group acts as a hydrogen bond donor, which is crucial for solubility in protic solvents like water and alcohols.
-
Ethyl Ester (-COOEt): The carbonyl oxygen is a hydrogen bond acceptor, and the entire group has a significant dipole moment, promoting interactions with polar solvents.
-
Methyl and Ethyl Groups: These alkyl groups are nonpolar and contribute to the hydrophobic character of the molecule, which will limit its solubility in water.
5.2. Solvent-Solute Interactions
The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound in different types of solvents.
Caption: Key intermolecular interactions influencing solubility.
Conclusion
References
- 1. scispace.com [scispace.com]
- 2. 1-ethyl pyrrole, 617-92-5 [thegoodscentscompany.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. 3284-51-3(Ethyl 5-methyl-1H-pyrrole-2-carboxylate) | Kuujia.com [kuujia.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. science.lpnu.ua [science.lpnu.ua]
- 7. 3284-47-7|Ethyl 3-methyl-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]
discovery and history of ethyl 5-methyl-1H-pyrrole-3-carboxylate
An In-Depth Technical Guide to the Discovery and Synthetic History of Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed exploration of the foundational synthesis and historical development of this compound, a key heterocyclic building block in modern medicinal chemistry.
The Pyrrole Scaffold: A Cornerstone of Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure in the realm of biological activity and drug design. Its unique electronic properties and ability to participate in hydrogen bonding have made it a central component in a vast array of natural products and synthetic pharmaceuticals.[1] Derivatives of pyrrole are integral to vital biological molecules such as heme, chlorophyll, and vitamin B12.[2] In modern drug discovery, the pyrrole nucleus is a recurring motif in compounds exhibiting anticancer, antibacterial, anti-inflammatory, and antipsychotic properties, underscoring the enduring importance of synthetic routes to functionalized pyrroles.[1][3]
This compound, in particular, represents a synthetically versatile intermediate. The ester at the 3-position and the methyl group at the 5-position offer distinct points for further chemical elaboration, making it a valuable precursor for complex molecular architectures.
Foundational Syntheses: The Dawn of Pyrrole Chemistry
The late 19th century was a fertile period for synthetic organic chemistry, witnessing the development of several foundational methods for constructing the pyrrole ring. The discovery of this compound is not attributable to a single, isolated event but is rather the logical outcome of these pioneering reactions developed by chemical luminaries like Arthur Hantzsch and Ludwig Knorr.[4][5]
The Hantzsch Pyrrole Synthesis (ca. 1890)
The most direct and historically significant route to this compound is the Hantzsch Pyrrole Synthesis. First reported by Arthur Hantzsch, this method classically involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2][6]
The selection of starting materials is causal to the final product structure:
-
Ethyl Acetoacetate provides the carbon backbone for C3, C4, and the ethyl carboxylate group. Its active methylene group is crucial for the initial nucleophilic attack.
-
Chloroacetone (an α-haloketone) supplies the C5 and the C5-methyl group, as well as the C2 of the pyrrole ring. The halogen provides a leaving group for the final cyclization step.
-
Ammonia serves as the nitrogen source for the heterocycle.
The reaction proceeds through a logical sequence of condensation and cyclization, demonstrating a powerful strategy for ring formation.[6] Despite its elegance, the Hantzsch synthesis was not extensively utilized in the 80 years following its discovery, though its utility for creating diversely substituted pyrroles is now well-recognized.[4][7]
Reaction Mechanism: Hantzsch Pyrrole Synthesis
The mechanism involves an initial formation of an enamine from the β-ketoester and ammonia, which then acts as the key nucleophile.
Caption: Logical workflow of the Hantzsch Pyrrole Synthesis.
The Knorr Pyrrole Synthesis (ca. 1884)
Developed by Ludwig Knorr, this seminal reaction involves the condensation of an α-amino-ketone with a β-ketoester.[8][9] While not the most direct route to the title compound, it is a cornerstone of pyrrole chemistry. The primary challenge in the Knorr synthesis is the instability of α-amino-ketones, which tend to self-condense.[8] This is ingeniously overcome by preparing the α-amino-ketone in situ. Typically, a ketone is nitrosated and then reduced (e.g., with zinc dust in acetic acid) in the presence of the second carbonyl component.[8][9]
To synthesize a compound like this compound via this route, one would conceptually react ethyl 3-oxobutanoate (ethyl acetoacetate) with aminoacetone.
Comparative Analysis of Historical Synthetic Routes
The choice between the Hantzsch and Knorr syntheses depends on the availability of starting materials and the desired substitution pattern. For the title compound, the Hantzsch approach is more convergent and utilizes more readily available precursors.
| Feature | Hantzsch Synthesis | Knorr Synthesis | Paal-Knorr Synthesis |
| Starting Materials | β-ketoester, α-haloketone, Ammonia/Amine[6] | α-amino-ketone, β-ketoester[8] | 1,4-dicarbonyl compound, Ammonia/Amine[10] |
| Key Advantage | Convergent; readily available starting materials. | High yields for specific substitution patterns. | Simple starting materials for symmetrical pyrroles. |
| Key Disadvantage | Can produce furan byproducts.[7] | Requires in situ generation of unstable α-amino-ketones.[8] | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging. |
| Applicability to Title Compound | High: Direct combination of ethyl acetoacetate, chloroacetone, and ammonia. | Moderate: Requires in situ formation of aminoacetone to react with ethyl acetoacetate. | Low: Requires a specific 1,4-dicarbonyl precursor that is not readily available. |
Modern Laboratory Protocol: Hantzsch Synthesis
This protocol details a reliable, contemporary method for the synthesis of this compound, grounded in the classical Hantzsch reaction. The procedure is self-validating; successful formation of the product confirms the sequential formation of the enamine intermediate, subsequent C-C bond formation, and final cyclization/aromatization.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl acetoacetate | 130.14 | 13.0 g (11.8 mL) | 0.10 |
| Chloroacetone | 92.52 | 9.3 g (7.8 mL) | 0.10 |
| Ammonium acetate | 77.08 | 15.4 g | 0.20 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated NaHCO₃(aq) | - | As needed | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (13.0 g, 0.10 mol), chloroacetone (9.3 g, 0.10 mol), and ammonium acetate (15.4 g, 0.20 mol).
-
Causality: Ammonium acetate serves as both the ammonia source and a buffer. Using it in excess ensures the equilibrium for enamine formation is favorable.
-
-
Solvent Addition: Add 50 mL of glacial acetic acid to the flask. Stir the mixture to ensure all solids are dissolved.
-
Causality: Acetic acid acts as a polar protic solvent and a catalyst, facilitating both the enamine formation and the subsequent dehydration steps.
-
-
Heating: Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) using a heating mantle. Maintain reflux for 2 hours. The solution will typically darken to a brown or reddish-brown color.
-
Causality: Thermal energy is required to overcome the activation barriers for the condensation and cyclization steps.
-
-
Work-up - Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing 250 mL of ice-cold water. A precipitate may form.
-
Causality: Pouring the acidic reaction mixture into water precipitates the organic product, which has low water solubility, while retaining ionic byproducts in the aqueous phase.
-
-
Work-up - Neutralization & Extraction: Slowly neutralize the aqueous mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the product with diethyl ether (3 x 75 mL).
-
Causality: Neutralization removes the acetic acid catalyst. Extraction with an organic solvent isolates the desired pyrrole from the aqueous layer.
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid or viscous oil. Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Experimental Workflow Diagram
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles | 123 Help Me [123helpme.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]
- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
ethyl 5-methyl-1H-pyrrole-3-carboxylate theoretical and computational studies
An In-Depth Technical Guide to the Theoretical and Computational Analysis of Ethyl 5-methyl-1H-pyrrole-3-carboxylate
Foreword: Bridging Theory and Experiment in Modern Drug Discovery
In the landscape of modern drug development, the journey from a promising molecular scaffold to a clinically viable therapeutic is both complex and resource-intensive. Pyrrole derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs, including atorvastatin and sunitinib.[1][2] Their versatile structure, characterized by a five-membered aromatic ring with one nitrogen atom, allows for a rich tapestry of chemical modifications and biological interactions.[3] The nitrogen atom's capacity for hydrogen bonding is particularly crucial for a drug's ability to bind effectively to its target enzyme or receptor.[1]
This compound is a key heterocyclic intermediate, valued for its role in the synthesis of more complex, biologically active compounds.[4] Understanding its intrinsic electronic and structural properties is not merely an academic exercise; it is a critical step in rationally designing next-generation therapeutics. This guide provides an in-depth exploration of this molecule, demonstrating how a synergistic approach combining experimental characterization with robust computational modeling can elucidate its behavior and unlock its full potential.
We will move beyond a simple recitation of data, focusing instead on the causality behind our analytical choices. Why is a specific computational method chosen? How do theoretical predictions validate and enrich experimental findings? By answering these questions, we aim to provide researchers, scientists, and drug development professionals with a practical framework for applying these techniques to their own work.
Molecular Synthesis and Spectroscopic Characterization
Before any computational analysis can be trusted, it must be benchmarked against experimental reality. The synthesis and subsequent spectroscopic confirmation of the title compound provide the essential ground truth upon which our theoretical models are built.
Synthesis Pathway: The Paal-Knorr Condensation
The Paal-Knorr synthesis is a classic and reliable method for constructing the pyrrole ring. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. This approach is favored for its operational simplicity and the accessibility of its starting materials.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 4-oxopentanoate (1 equivalent) and 2-aminoacetaldehyde dimethyl acetal (1.1 equivalents) in glacial acetic acid (50 mL).
-
Reaction Execution: Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic phase with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: Purify the resulting crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Spectroscopic Verification: The Molecular Fingerprint
Spectroscopy provides the first tangible evidence of a successful synthesis. Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information, confirming the presence of key functional groups and detailing the molecule's structural framework, respectively.[5]
FT-IR spectroscopy is indispensable for identifying the characteristic vibrations of molecular bonds, thereby confirming the presence of essential functional groups. For our title compound, the key expected vibrations are the N-H stretch of the pyrrole ring, the C=O stretch of the ester, and various C-H and C-N stretches.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Pyrrole N-H | 3300 - 3500 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 3000 | Stretching |
| Ester C=O | 1680 - 1710 | Stretching |
| Pyrrole C=C | 1500 - 1600 | Ring Stretching |
| Ester C-O | 1100 - 1300 | Stretching |
Table 1: Characteristic FT-IR vibrational frequencies for this compound.
NMR spectroscopy provides a detailed map of the hydrogen and carbon atoms within the molecule. The chemical shifts (δ) are highly sensitive to the local electronic environment, allowing for unambiguous structural assignment.
-
¹H NMR: We expect to see distinct signals for the pyrrole N-H proton, two distinct aromatic protons on the pyrrole ring, the methyl group attached to the ring, and the ethyl group of the ester (a quartet for the -CH₂- and a triplet for the -CH₃).
-
¹³C NMR: The carbon spectrum will show signals for the ester carbonyl carbon, the four unique carbons of the pyrrole ring, the ring's methyl carbon, and the two carbons of the ethyl ester group.
These experimental spectra serve as the definitive benchmark for our computational results. A close agreement between the calculated and observed spectra validates the accuracy of our chosen theoretical model.[6]
The Computational Microscope: A DFT-Based Investigation
With the molecular structure confirmed experimentally, we turn to computational chemistry to explore its electronic properties. Density Functional Theory (DFT) is our tool of choice, offering an excellent balance of accuracy and computational cost for molecules of this size.[7] The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established standard for providing reliable geometric and electronic data for organic systems.[6][8]
The Computational Workflow
A rigorous computational study follows a structured, multi-step process. Each step builds upon the last, providing a progressively deeper understanding of the molecule's behavior.
-
Structure Input: Build the initial 3D structure of this compound using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: Perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory. This step calculates the forces on each atom and adjusts their positions until a stable, low-energy conformation is found.
-
Frequency Calculation: At the same level of theory, perform a frequency calculation on the optimized geometry. The absence of imaginary (negative) frequencies confirms that the structure is a true energy minimum. This calculation also provides the theoretical vibrational frequencies to be compared with the experimental FT-IR spectrum.[9]
-
Single-Point Energy & Population Analysis: With the validated structure, perform a final, high-level single-point energy calculation. This step generates the molecular orbitals and electron density data required for HOMO-LUMO, MEP, and NBO analyses.
Frontier Molecular Orbitals (HOMO-LUMO): The Heart of Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting chemical reactivity.[7] It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of another.
-
HOMO: Represents the outermost electrons and acts as an electron donor. Its energy level corresponds to the molecule's ionization potential.
-
LUMO: Represents the lowest energy site for accepting electrons and acts as an electron acceptor. Its energy level is related to the electron affinity.[10]
The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low reactivity, as it requires more energy to excite an electron.[10] Conversely, a small gap suggests the molecule is more polarizable and reactive.[11] This information is invaluable in drug design for predicting how a molecule might interact with a biological target.
| Parameter | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Reactivity & Kinetic Stability |
| Electronegativity | χ | -½ (ELUMO + EHOMO) | Ability to attract electrons[12] |
| Chemical Hardness | η | ½ (ELUMO - EHOMO) | Resistance to charge transfer |
Table 2: Key quantum chemical descriptors derived from HOMO and LUMO energies.
For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrrole ring, while the LUMO will likely be localized on the electron-withdrawing ethyl carboxylate group. This separation of FMOs indicates an intramolecular charge transfer character, which is fundamental to its reactivity.
Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites
While FMO theory points to general reactivity, the Molecular Electrostatic Potential (MEP) map provides a more intuitive, visual guide to where electrophilic and nucleophilic attacks are most likely to occur.[13] The MEP map illustrates the charge distribution around the molecule, color-coding regions based on their electrostatic potential.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around lone pairs of oxygen or nitrogen atoms. These are the most likely sites for attack by electrophiles (e.g., protons, metal ions).[14][15]
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, typically around acidic hydrogen atoms (like the N-H proton). These are favorable sites for attack by nucleophiles.[13]
-
Green Regions (Neutral Potential): Indicate areas of near-zero potential, often found over nonpolar C-H bonds or the center of aromatic rings.
For our target molecule, the MEP map would predictably show a strong negative potential (red) around the carbonyl oxygen of the ester group, making it a prime site for hydrogen bonding. A strong positive potential (blue) would be centered on the N-H proton of the pyrrole ring, highlighting its acidity and role as a hydrogen bond donor.[14]
Natural Bond Orbital (NBO) Analysis: Deconstructing Intramolecular Stability
NBO analysis provides a deep dive into the molecule's electronic structure by translating the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs (the Lewis structure).[16] Its primary strength lies in quantifying the stabilizing interactions between these orbitals.
The most important of these are the delocalization interactions between a filled (donor) Lewis-type NBO and an empty (acceptor) non-Lewis-type NBO. The strength of this interaction is measured by the second-order perturbation energy, E(2).[17] A higher E(2) value signifies a stronger interaction and greater contribution to the molecule's overall stability.
-
Execution: NBO analysis is typically performed as a post-processing step on the output of a converged DFT calculation using software like the NBO program integrated into Gaussian.[18]
-
Interpretation: The output file is analyzed for key donor-acceptor interactions. The most significant interactions in conjugated systems like pyrroles are often:
-
π → π *: Delocalization between pi-bonding orbitals of the aromatic ring.
-
n → π *: Delocalization of lone pair electrons (e.g., from the ester oxygens) into anti-bonding pi-orbitals.
-
n → σ *: Interactions involving lone pairs and anti-bonding sigma orbitals.
-
For this compound, NBO analysis would quantify the delocalization of the nitrogen's lone pair into the pyrrole ring's π-system and the conjugation between the ring and the ethyl carboxylate group. These interactions are fundamental to the molecule's aromaticity and electronic stability.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type & Significance |
| LP(1) N₁ | π* (C₂-C₃) | ~18-25 | Lone pair delocalization, key to aromaticity |
| π (C₂-C₃) | π* (C₄-C₅) | ~15-20 | π-conjugation within the pyrrole ring |
| π (C₄-C₅) | π* (C₆=O₇) | ~5-10 | Conjugation of the ring with the ester group |
| LP(2) O₈ | σ* (C₆-C₉) | ~1-3 | Hyperconjugation, stabilizing the ester conformation |
Table 3: Illustrative NBO analysis results showing key stabilizing interactions.
Synthesis and Conclusion: A Holistic View for Drug Design
The theoretical and computational studies of this compound provide a powerful, multi-faceted understanding that is directly applicable to drug development.
-
Reactivity Insights: HOMO-LUMO analysis quantifies the molecule's reactivity, helping medicinal chemists predict its behavior in subsequent synthetic steps and its potential for metabolic transformation.[11]
-
Target Interaction Mapping: The MEP map provides a clear visual guide to the molecule's electrostatic character.[14] This is invaluable for rational drug design, allowing scientists to predict which parts of the molecule are likely to form hydrogen bonds or other electrostatic interactions with a protein's active site.
-
Structural Stability: NBO analysis reveals the underlying electronic interactions that confer stability.[18] This knowledge can be used to design analogs where stability is enhanced or modulated to achieve a desired pharmacokinetic profile.
By integrating these computational insights with solid experimental data, we move from a trial-and-error approach to a more predictive and efficient paradigm of drug discovery. The framework detailed in this guide—from synthesis and spectroscopic verification to in-depth DFT analysis—represents a robust and self-validating system for characterizing key pharmaceutical intermediates and accelerating the development of novel therapeutics.
References
- 1. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound [myskinrecipes.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. irjweb.com [irjweb.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Ethyl 5-methyl-1H-pyrrole-3-carboxylate: A Detailed Guide for Researchers
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of ethyl 5-methyl-1H-pyrrole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The featured methodology is a robust and efficient one-pot Hantzsch pyrrole synthesis, utilizing readily available starting materials. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and successful synthesis.
Introduction
Pyrrole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. Their unique electronic and structural properties make them privileged structures in medicinal chemistry. Specifically, this compound serves as a key intermediate in the synthesis of various therapeutic agents, owing to the versatile reactivity of its pyrrole ring and ester functionality. This document outlines a reliable and scalable synthetic protocol for its preparation.
Reaction Principle: The Hantzsch Pyrrole Synthesis
The chosen synthetic route is the Hantzsch pyrrole synthesis, a classic and dependable method for the construction of substituted pyrroles.[1][2] This multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia (or a primary amine).[1][2]
In this specific application, ethyl acetoacetate serves as the β-ketoester, providing the C3-C4 bond and the ethyl carboxylate group at the 3-position. Chloroacetone is the α-haloketone, which furnishes the C2 and C5 carbons, along with the methyl group at the 5-position. Ammonia acts as the nitrogen source for the pyrrole ring.
The causality behind this choice of reaction lies in its efficiency and the ready availability of the starting materials. The reaction proceeds through a series of well-established steps, including the formation of an enamine intermediate from ethyl acetoacetate and ammonia, followed by nucleophilic attack on the α-haloketone, and subsequent cyclization and dehydration to yield the aromatic pyrrole ring.[2]
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram:
References
Application Note: A Comprehensive Guide to the Paal-Knorr Synthesis of Ethyl 5-methyl-1H-pyrrole-3-carboxylate
Introduction
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Its prevalence in biologically active molecules, including notable drugs like atorvastatin, makes the development of efficient synthetic routes to substituted pyrroles a critical endeavor for researchers in drug discovery and development.[2][3]
The Paal-Knorr synthesis, first reported in the 1880s, remains one of the most direct and reliable methods for constructing the pyrrole ring.[1][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, to generate the corresponding pyrrole derivative.[5][6] The operational simplicity, broad substrate scope, and generally high yields have cemented its status as an indispensable tool in organic synthesis.[2]
This application note provides a detailed, experience-driven guide for the synthesis of Ethyl 5-methyl-1H-pyrrole-3-carboxylate, a valuable intermediate in the synthesis of various heterocyclic compounds.[7] We will delve into the reaction mechanism, provide a validated, step-by-step laboratory protocol, and offer insights into process optimization and troubleshooting.
The Paal-Knorr Pyrrole Synthesis: Mechanistic Insights
A thorough understanding of the reaction mechanism is paramount for troubleshooting and adapting the protocol to different substrates. The Paal-Knorr synthesis of a pyrrole is not merely a simple condensation; it is a sequential process involving nucleophilic attack, cyclization, and dehydration.
The accepted mechanism, supported by extensive experimental and computational studies, proceeds as follows:[2][8][9]
-
Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the amine (in this case, ammonia) on one of the carbonyl groups of the 1,4-dicarbonyl compound. This step is often catalyzed by a weak acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. This initial attack forms a transient hemiaminal intermediate.[1][5]
-
Intramolecular Cyclization: The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step, which forms a 2,5-dihydroxytetrahydropyrrole derivative, is typically the rate-determining step of the entire sequence.[1][10]
-
Dehydration and Aromatization: The cyclic intermediate subsequently undergoes a two-step dehydration process, eliminating two molecules of water to form the stable, aromatic pyrrole ring.
This mechanistic pathway highlights the critical role of pH. While a weak acid accelerates the reaction, strongly acidic conditions (pH < 3) can favor the competing Paal-Knorr furan synthesis, where the enol form of one carbonyl attacks the other.[2][6] Therefore, maintaining mildly acidic to neutral conditions is key to maximizing pyrrole yield.
Caption: The reaction mechanism of the Paal-Knorr Pyrrole Synthesis.
Protocol: Synthesis of this compound
This protocol details the synthesis from the key 1,4-dicarbonyl precursor, ethyl 2,5-dioxohexanoate.
Reaction Scheme:
Ethyl 2,5-dioxohexanoate reacts with an ammonia source in acetic acid to yield this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| Ethyl 2,5-dioxohexanoate | ≥97% | Sigma-Aldrich | The key 1,4-dicarbonyl starting material. [11] |
| Ammonium Acetate | ACS Reagent, ≥98% | Fisher Scientific | Serves as the ammonia source. |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | VWR | Acts as both catalyst and solvent. |
| Ethyl Acetate | ACS Grade | Major Suppliers | For extraction. |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A | For neutralization wash. |
| Brine (Saturated NaCl Solution) | Laboratory Prepared | N/A | For final aqueous wash. |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Major Suppliers | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Major Suppliers | For column chromatography. |
| Equipment | |||
| Round-bottom flask (100 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Separatory funnel (250 mL) | |||
| Rotary evaporator | |||
| Chromatography column | |||
| TLC plates (silica gel) |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2,5-dioxohexanoate (5.0 g, 29.0 mmol, 1.0 equiv.) and ammonium acetate (4.48 g, 58.1 mmol, 2.0 equiv.).
-
Scientist's Note: Using a two-fold excess of the ammonia source helps drive the reaction to completion. Ammonium acetate is preferred over aqueous ammonia to maintain a non-aqueous, acidic environment which favors the desired reaction pathway.
-
-
Solvent Addition and Reflux: Add 30 mL of glacial acetic acid to the flask. Fit the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to a gentle reflux (approx. 110-118 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a developing solvent system (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting dicarbonyl spot has been completely consumed (typically 2-4 hours).
-
Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Trustworthiness Check: After each extraction, check the aqueous layer by TLC to ensure all product has been removed before discarding it.
-
-
Washing: Combine the organic extracts in the separatory funnel. Wash the organic layer sequentially with:
-
50 mL of water
-
50 mL of saturated sodium bicarbonate solution (Caution: CO₂ evolution! Vent frequently). Continue this wash until the aqueous layer is neutral or slightly basic.
-
50 mL of brine.
-
-
Drying and Concentration: Drain the washed organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a dark oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 Hexane:EtOAc). Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to afford this compound as a pale yellow solid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
-
Handle all organic solvents with care and away from ignition sources.
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: Experimental workflow for the Paal-Knorr synthesis of the target pyrrole.
Expected Results and Data
| Parameter | Value |
| Reactants | |
| Ethyl 2,5-dioxohexanoate | 5.0 g (29.0 mmol) |
| Ammonium Acetate | 4.48 g (58.1 mmol) |
| Solvent/Catalyst | |
| Glacial Acetic Acid | 30 mL |
| Conditions | |
| Temperature | ~115 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Product | |
| Theoretical Yield | 4.85 g |
| Expected Actual Yield | 75-85% (3.6 - 4.1 g) |
| Appearance | Pale yellow to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5 (br s, 1H, NH), 7.2 (m, 1H, Ar-H), 6.5 (m, 1H, Ar-H), 4.2 (q, 2H, OCH₂), 2.3 (s, 3H, CH₃), 1.3 (t, 3H, CH₂CH₃) |
References
- 1. benchchem.com [benchchem.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. benchchem.com [benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. This compound [myskinrecipes.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Ethyl 2,5-dioxohexanoate | C8H12O4 | CID 85738756 - PubChem [pubchem.ncbi.nlm.nih.gov]
detailed experimental protocol for ethyl 5-methyl-1H-pyrrole-3-carboxylate synthesis
An Application Note and Detailed Protocol for the Synthesis of Ethyl 5-methyl-1H-pyrrole-3-carboxylate
Introduction
Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold found in a vast array of biologically active natural products, pharmaceuticals, and advanced materials. The specific substitution pattern of the pyrrole ring dictates its physicochemical properties and biological interactions. This compound is a valuable synthetic intermediate, providing a versatile platform for further functionalization at the nitrogen atom, the C2 and C4 positions, and the ester moiety. Its structure is foundational for the development of more complex molecules in medicinal chemistry and agrochemical research.
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The chosen method is a variation of the Hantzsch Pyrrole Synthesis, a robust and reliable condensation reaction known for its efficiency in constructing substituted pyrroles.[1] This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for rigorous product characterization to ensure scientific integrity.
Reaction Principle: The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a classic multi-component reaction that, in this application, involves the condensation of an α-haloketone (chloroacetone), a β-ketoester (ethyl acetoacetate), and an ammonia source. The reaction proceeds through a series of nucleophilic additions and condensations, culminating in the formation of the aromatic pyrrole ring.
The generally accepted mechanism involves the initial formation of an enamine from ethyl acetoacetate and ammonia.[1] This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration yield the final substituted pyrrole. The reaction is typically facilitated by a base or conducted in a solvent that can act as a base, such as aqueous ammonia.
Caption: Figure 1: Hantzsch Pyrrole Synthesis Mechanism
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier Notes |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 | ≥99% | Reagent Grade |
| Chloroacetone | C₃H₅ClO | 92.52 | 78-95-5 | ≥95% (stabilized) | Caution: Lachrymator |
| Ammonium Hydroxide | NH₄OH | 35.04 | 1336-21-6 | 28-30% solution | ACS Grade |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous | For extraction |
| Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous | For drying |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution | For washing |
| Saturated Sodium Chloride | NaCl | 58.44 | 7647-14-5 | Aqueous solution | (Brine) For washing |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Reagent Grade | For recrystallization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Reagent Grade | For recrystallization |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Glassware for recrystallization
-
Standard analytical equipment for characterization (NMR, IR, MS)
Detailed Experimental Protocol
CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Chloroacetone is a potent lachrymator and is toxic. Ammonium hydroxide is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Reaction Setup and Initial Condensation
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (13.0 g, 100 mmol, 1.0 equiv.).
-
Add 50 mL of 28% aqueous ammonium hydroxide solution.
-
Stir the two-phase mixture vigorously at room temperature for 30 minutes.
-
Causality: This step pre-reacts the ethyl acetoacetate with ammonia to form the crucial enamine intermediate (ethyl 3-aminocrotonate) in situ. Vigorous stirring is necessary to maximize the interfacial reaction between the aqueous and organic phases.
-
Step 2: Addition of Chloroacetone
-
While continuing to stir, add chloroacetone (9.3 g, 100 mmol, 1.0 equiv.) dropwise to the mixture over a period of 20-30 minutes using a dropping funnel.
-
Causality: Chloroacetone is added slowly to control the exothermic nature of the alkylation reaction. A rapid addition can lead to an uncontrolled temperature increase and the formation of undesired side products. The reaction is highly exothermic. If the temperature rises significantly, external cooling with an ice bath may be necessary.
-
Step 3: Reaction Reflux
-
Once the addition is complete, attach a reflux condenser to the flask.
-
Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) using a heating mantle or oil bath.
-
Maintain the reflux with vigorous stirring for 2 hours.
-
Causality: Heating the mixture provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps, driving the reaction to completion to form the aromatic pyrrole ring.
-
Step 4: Work-up and Extraction
-
After 2 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Transfer the cooled reaction mixture to a 250 mL separatory funnel.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Causality: The desired pyrrole product is significantly more soluble in organic solvents like diethyl ether than in the aqueous reaction medium. Multiple extractions ensure efficient recovery of the product.
-
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic phase sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and then 50 mL of brine (saturated NaCl solution).
-
Causality: The sodium bicarbonate wash neutralizes any remaining acidic impurities. The brine wash helps to remove residual water and break any emulsions, facilitating a cleaner separation of the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a brownish oil or solid.
Step 5: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy. If necessary, gently warm the solution to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified product under vacuum. The expected yield is typically in the range of 60-75%.
Workflow Diagram
Caption: Figure 2: Experimental Workflow
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | Approx. 75-78 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5 (br s, 1H, NH), ~7.2 (s, 1H, H-2), ~6.5 (s, 1H, H-4), 4.25 (q, 2H, -OCH₂CH₃), 2.25 (s, 3H, C₅-CH₃), 1.3 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~165.0 (C=O), ~130.0 (C-5), ~122.0 (C-2), ~115.0 (C-3), ~110.0 (C-4), ~60.0 (-OCH₂), ~14.5 (-CH₃ ester), ~13.0 (C₅-CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2980 (C-H stretch), ~1680 (C=O ester stretch), ~1550 (C=C stretch) |
| Mass Spec (ESI+) | m/z: 168.09 [M+H]⁺ for C₉H₁₃NO₂ |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. The broad singlet for the N-H proton is characteristic and its chemical shift is highly dependent on concentration and solvent.[3][4]
References
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 3. azom.com [azom.com]
- 4. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Functionalization of Ethyl 5-methyl-1H-pyrrole-3-carboxylate
Introduction: The Versatility of the Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its electron-rich nature makes it amenable to a wide range of functionalization reactions, allowing for the generation of diverse molecular architectures for drug discovery programs. Ethyl 5-methyl-1H-pyrrole-3-carboxylate is a valuable starting material, offering multiple reactive sites for chemical modification. The electron-donating methyl group at the 5-position and the electron-withdrawing ethyl carboxylate group at the 3-position influence the regioselectivity of these reactions, providing a handle for controlled diversification. This guide provides detailed application notes and protocols for key functionalization reactions of this versatile building block.
I. Electrophilic Aromatic Substitution: Targeting the Pyrrole Ring
The pyrrole ring is highly activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom being part of the aromatic sextet. Reactions typically occur at the C2 or C4 positions, with the specific outcome influenced by the directing effects of the existing substituents and the reaction conditions.
A. Vilsmeier-Haack Formylation: Introduction of a Formyl Group
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3][4] The electrophile in this reaction is the chloroiminium ion.[5] For this compound, formylation is expected to occur at the C2 position, which is the most electron-rich and sterically accessible position.
Causality of Experimental Choices:
-
Solvent: DMF serves as both the solvent and the reagent for the formation of the Vilsmeier reagent.
-
Reagent: POCl₃ is a common choice for activating DMF to form the electrophilic chloroiminium salt.
-
Temperature: The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent, followed by heating to drive the electrophilic substitution.
-
Work-up: Aqueous sodium hydroxide is used to neutralize the reaction mixture and hydrolyze the intermediate iminium salt to the aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation
| Step | Procedure | Notes |
| 1 | To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents). | The addition is exothermic and should be done carefully to maintain the temperature below 10 °C. |
| 2 | Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent. | The solution may become a thick, white slurry. |
| 3 | Add a solution of this compound (1 equivalent) in DMF dropwise to the Vilsmeier reagent at 0 °C. | |
| 4 | Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours. | Monitor the reaction progress by TLC. |
| 5 | Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. | |
| 6 | Basify the aqueous solution to pH 9-10 with 2M aqueous sodium hydroxide. | This hydrolyzes the iminium intermediate to the aldehyde. |
| 7 | Extract the product with ethyl acetate (3 x 50 mL). | |
| 8 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | |
| 9 | Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate. |
Diagram: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
B. Friedel-Crafts Acylation: Introduction of Acyl Groups
Friedel-Crafts acylation allows for the introduction of an acyl group onto the pyrrole ring.[6] Due to the high reactivity of the pyrrole ring, milder Lewis acids or alternative catalytic systems are often employed to avoid polymerization. The regioselectivity is again governed by the electronic and steric effects of the substituents. For this compound, acylation is anticipated at the C2 position. Recent methods have shown that nucleophilic catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can effectively promote the acylation of pyrroles with high regioselectivity.[7]
Causality of Experimental Choices:
-
Catalyst: A nucleophilic catalyst like DBN avoids the use of strong Lewis acids that can lead to degradation of the pyrrole ring.
-
Acylating Agent: Acyl chlorides or anhydrides are common acylating agents.
-
Solvent: Anhydrous, non-protic solvents like dichloromethane or acetonitrile are typically used.
-
Temperature: The reaction is often carried out at room temperature.
Experimental Protocol: DBN-Catalyzed Acylation
| Step | Procedure | Notes |
| 1 | To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, 1.2 equivalents). | |
| 2 | To this mixture, add the desired acyl chloride (e.g., acetyl chloride, 1.1 equivalents) dropwise at room temperature under a nitrogen atmosphere. | |
| 3 | Stir the reaction mixture at room temperature for 8-12 hours. | Monitor the reaction progress by TLC. |
| 4 | Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. | |
| 5 | Extract the product with ethyl acetate (3 x 30 mL). | |
| 6 | Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | |
| 7 | Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the corresponding 2-acyl-5-methyl-1H-pyrrole-3-carboxylate. |
C. Nitration: Introduction of a Nitro Group
Nitration of the highly reactive pyrrole ring requires mild conditions to prevent polymerization and oxidation.[8] A common method involves the use of nitric acid in acetic anhydride, which generates the less aggressive nitrating agent, acetyl nitrate, in situ.[9] The nitro group is a versatile functional group that can be further transformed, for example, by reduction to an amine. Nitration of this compound is expected to occur at the C2 position.
Causality of Experimental Choices:
-
Nitrating Agent: The combination of nitric acid and acetic anhydride provides a milder alternative to the harsh conditions of mixed acid (sulfuric and nitric acid).
-
Temperature: The reaction is performed at very low temperatures to control the reactivity and minimize side reactions.
-
Work-up: Pouring the reaction mixture into ice-water deactivates the nitrating agent and precipitates the product.
Experimental Protocol: Nitration with Nitric Acid/Acetic Anhydride
| Step | Procedure | Notes |
| 1 | To a stirred solution of acetic anhydride at -10 °C, slowly add fuming nitric acid (1.1 equivalents) while maintaining the temperature below 0 °C. | This generates acetyl nitrate in situ. |
| 2 | Stir the mixture at -10 °C for 15 minutes. | |
| 3 | Add a solution of this compound (1 equivalent) in acetic anhydride dropwise to the nitrating mixture, keeping the temperature below -5 °C. | |
| 4 | Stir the reaction at -10 °C to 0 °C for 1-2 hours. | Monitor the reaction progress by TLC. |
| 5 | Carefully pour the reaction mixture onto a stirred mixture of ice and water. | |
| 6 | Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum. | |
| 7 | If necessary, recrystallize the crude product from ethanol/water to obtain pure ethyl 5-methyl-2-nitro-1H-pyrrole-3-carboxylate. |
II. N-Functionalization: Modifying the Pyrrole Nitrogen
The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or arylation.
A. N-Alkylation
N-alkylation introduces an alkyl group onto the pyrrole nitrogen. This is typically achieved by deprotonating the pyrrole with a base, followed by reaction with an alkyl halide.
Causality of Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used to deprotonate the pyrrole nitrogen. Potassium carbonate can also be used under phase-transfer catalysis conditions.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are suitable for this reaction.
-
Alkylating Agent: Alkyl halides (iodides, bromides, or chlorides) are used to introduce the alkyl group.
Experimental Protocol: N-Alkylation
| Step | Procedure | Notes |
| 1 | To a suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise at 0 °C under a nitrogen atmosphere. | Evolution of hydrogen gas will be observed. |
| 2 | Stir the mixture at room temperature for 30-60 minutes until gas evolution ceases. | |
| 3 | Cool the mixture to 0 °C and add the alkyl halide (e.g., methyl iodide, 1.5 equivalents) dropwise. | |
| 4 | Allow the reaction to stir at room temperature overnight. | Monitor the reaction progress by TLC. |
| 5 | Quench the reaction by the slow addition of water. | |
| 6 | Extract the product with diethyl ether (3 x 40 mL). | |
| 7 | Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. | |
| 8 | Purify the crude product by column chromatography on silica gel to afford the N-alkylated product. |
B. N-Arylation
N-arylation of pyrroles can be achieved through copper-catalyzed cross-coupling reactions.[10][11] These reactions typically involve an aryl halide and a copper catalyst in the presence of a ligand and a base.[12]
Causality of Experimental Choices:
-
Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst for N-arylation reactions.
-
Ligand: A diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA), is often used to facilitate the coupling.
-
Base: A strong base like potassium phosphate (K₃PO₄) is required to deprotonate the pyrrole and facilitate the catalytic cycle.
-
Solvent: High-boiling polar aprotic solvents like DMF or dioxane are typically used.
Experimental Protocol: Copper-Catalyzed N-Arylation
| Step | Procedure | Notes |
| 1 | To an oven-dried Schlenk tube, add CuI (10 mol%), this compound (1 equivalent), the aryl halide (e.g., iodobenzene, 1.2 equivalents), and potassium phosphate (K₃PO₄, 2 equivalents). | |
| 2 | Evacuate and backfill the tube with nitrogen three times. | |
| 3 | Add anhydrous dioxane and N,N'-dimethylethylenediamine (DMEDA, 20 mol%) via syringe. | |
| 4 | Seal the tube and heat the reaction mixture at 110 °C for 24 hours. | |
| 5 | Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. | |
| 6 | Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the N-arylated product. |
III. Modification of the Ester Group
The ethyl ester at the C3 position provides a handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol.
A. Hydrolysis to Carboxylic Acid
Basic hydrolysis of the ethyl ester yields the corresponding carboxylic acid, which can be used for amide bond formation or other transformations.
Experimental Protocol: Ester Hydrolysis
| Step | Procedure | Notes |
| 1 | Dissolve this compound (1 equivalent) in a mixture of ethanol and water. | |
| 2 | Add an excess of sodium hydroxide (NaOH, 3-5 equivalents) and heat the mixture to reflux for 2-4 hours. | Monitor the reaction progress by TLC until the starting material is consumed. |
| 3 | Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. | |
| 4 | Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. | |
| 5 | Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid. | The carboxylic acid will precipitate. |
| 6 | Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-methyl-1H-pyrrole-3-carboxylic acid. |
B. Reduction to Primary Alcohol
Reduction of the ester to a primary alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[13][14]
Causality of Experimental Choices:
-
Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols.[15]
-
Solvent: Anhydrous ethers like THF or diethyl ether are required for LiAlH₄ reductions.
-
Work-up: A careful work-up procedure is necessary to quench the excess LiAlH₄ and hydrolyze the aluminum salts.
Experimental Protocol: Ester Reduction with LiAlH₄
| Step | Procedure | Notes |
| 1 | To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise. | The reaction is highly exothermic. |
| 2 | After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. | Monitor the reaction progress by TLC. |
| 3 | Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. | This is the Fieser work-up, which results in a granular precipitate of aluminum salts. |
| 4 | Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite. | |
| 5 | Wash the filter cake with THF. | |
| 6 | Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | |
| 7 | Purify the crude product by column chromatography on silica gel to afford (5-methyl-1H-pyrrol-3-yl)methanol. |
IV. C-C Bond Formation via Suzuki-Miyaura Coupling
For C-C bond formation at the pyrrole ring, a common strategy is to first introduce a halogen, which can then participate in cross-coupling reactions like the Suzuki-Miyaura coupling.[16]
A. Halogenation
Bromination of the pyrrole ring can be achieved using N-bromosuccinimide (NBS). The reaction is expected to proceed at the most activated C2 position.
Experimental Protocol: Bromination with NBS
| Step | Procedure | Notes |
| 1 | To a solution of this compound (1 equivalent) in anhydrous THF at 0 °C, add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise. | Protect the reaction from light. |
| 2 | Stir the reaction mixture at 0 °C for 1-2 hours. | Monitor the reaction progress by TLC. |
| 3 | Remove the solvent under reduced pressure. | |
| 4 | Partition the residue between ethyl acetate and water. | |
| 5 | Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. | |
| 6 | Purify the crude product by column chromatography on silica gel to obtain ethyl 2-bromo-5-methyl-1H-pyrrole-3-carboxylate. |
B. Suzuki-Miyaura Coupling
The resulting 2-bromo-pyrrole derivative can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond.[17]
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos) is used.
-
Base: A base such as potassium carbonate or cesium carbonate is required for the transmetalation step.[16]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used.
Experimental Protocol: Suzuki-Miyaura Coupling
| Step | Procedure | Notes |
| 1 | To a Schlenk flask, add ethyl 2-bromo-5-methyl-1H-pyrrole-3-carboxylate (1 equivalent), the desired boronic acid (1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). | |
| 2 | Add a base such as potassium carbonate (K₂CO₃, 2 equivalents). | |
| 3 | Evacuate and backfill the flask with nitrogen three times. | |
| 4 | Add a degassed mixture of dioxane and water (e.g., 4:1). | |
| 5 | Heat the reaction mixture to 90-100 °C for 12-24 hours. | Monitor the reaction progress by TLC. |
| 6 | Cool the reaction to room temperature and dilute with ethyl acetate. | |
| 7 | Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | |
| 8 | Purify the crude product by column chromatography on silica gel to obtain the 2-aryl- or 2-vinyl-pyrrole derivative. |
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling.
Conclusion
This compound is a versatile building block that can be readily functionalized at multiple positions. The protocols outlined in this guide provide a starting point for the synthesis of a wide array of substituted pyrrole derivatives for applications in drug discovery and materials science. The choice of reaction conditions and reagents allows for precise control over the regiochemical outcome of these transformations, enabling the targeted synthesis of complex molecules.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pyrrole nitration [quimicaorganica.org]
- 9. homework.study.com [homework.study.com]
- 10. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jackwestin.com [jackwestin.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate as a Foundational Scaffold for Novel Antimicrobial Agents
Introduction: The Pyrrole Scaffold in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance necessitates the urgent development of new chemical entities capable of combating multidrug-resistant pathogens.[1] Nitrogen-containing heterocycles are cornerstones in the architecture of many approved antibacterial drugs.[1][2] Among these, the pyrrole nucleus is a privileged scaffold, found in numerous natural products with potent biological activities, including antibacterial and antifungal properties.[2][3] The inherent electronic properties and substitution patterns of the pyrrole ring allow it to interact with various biological targets, making it a focal point for medicinal chemistry campaigns.[4]
This guide focuses on Ethyl 5-methyl-1H-pyrrole-3-carboxylate , a versatile and commercially available starting material.[5][6] Its structure presents three key points for chemical modification: the ester group at the C3 position, the nucleophilic nitrogen of the pyrrole ring (N1), and the electron-rich carbon at the C2 position. This strategic arrangement allows for the systematic construction of diverse molecular libraries, enabling the exploration of structure-activity relationships (SAR) crucial for optimizing antimicrobial potency. This document provides experienced researchers with the rationale, detailed protocols, and validation checkpoints for leveraging this scaffold in the synthesis of next-generation antimicrobial agents.
Strategic Blueprint for Derivatization
The synthetic utility of this compound lies in its capacity for selective functionalization. The primary strategies revolve around modifying the ester moiety and elaborating the pyrrole core.
-
C3-Ester Modification: The ethyl ester is an ideal handle for introducing diversity. It can be readily converted into amides, hydrazides, and other functional groups. Amidation, in particular, is a cornerstone of medicinal chemistry, allowing for the incorporation of various aryl, heteroaryl, or alkyl groups that can modulate the compound's pharmacokinetic and pharmacodynamic properties. Hydrazinolysis of the ester yields a carbohydrazide, which is a critical intermediate for constructing further heterocyclic rings like oxadiazoles or triazoles, often leading to enhanced biological activity.[7]
-
N1-Pyrrole Functionalization: The pyrrole nitrogen can be alkylated or arylated to introduce substituents that can influence the molecule's planarity, solubility, and interaction with biological targets. For instance, the introduction of arylmethyl groups at this position has been explored for its impact on antibacterial activity against Staphylococcus species.[8]
-
C2/C4-Ring Functionalization: While the starting material has a methyl group at C5, the C2 and C4 positions are susceptible to electrophilic substitution reactions. Reactions like the Vilsmeier-Haack formylation or Friedel-Crafts acylation can introduce carbonyl functionalities, which serve as points for further elaboration into Schiff bases, chalcones, or other conjugated systems known to possess antimicrobial properties.[1][9]
The following diagram illustrates the key reactive sites and potential synthetic pathways originating from the core scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. This compound | C8H11NO2 | CID 12586753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate as a Novel Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrrole Scaffolds in Inflammation
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Pyrrole derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating significant anti-inflammatory, analgesic, and antimicrobial activities. This broad bioactivity profile makes the pyrrole scaffold a privileged structure in medicinal chemistry. This document provides a comprehensive guide to the preclinical evaluation of a specific pyrrole derivative, Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate , as a potential anti-inflammatory therapeutic. We will explore its hypothesized mechanism of action and provide detailed protocols for its in vitro characterization.
Hypothesized Mechanism of Action: Targeting Key Inflammatory Pathways
The inflammatory response is orchestrated by a complex network of signaling pathways. Among the most critical are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These cascades are activated by inflammatory stimuli, such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2] Activation of these pathways leads to the transcription and release of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3]
We hypothesize that this compound exerts its anti-inflammatory effects by modulating these key signaling pathways. Specifically, we propose that the compound may inhibit the phosphorylation and subsequent activation of key signaling proteins within the NF-κB and MAPK cascades, thereby reducing the expression of downstream inflammatory mediators.
Caption: Proposed mechanism of action for this compound.
In Vitro Experimental Workflow
A systematic in vitro evaluation is essential to characterize the anti-inflammatory potential of this compound. The following workflow is designed to first assess the compound's cytotoxicity and then to investigate its effects on key inflammatory markers and signaling pathways in a relevant cellular model.
Caption: In vitro experimental workflow for evaluating anti-inflammatory activity.
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
Rationale: It is crucial to determine the concentration range at which this compound does not exhibit significant toxicity to the cells.[4] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.[6]
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Measurement of Nitric Oxide Production
Rationale: Activated macrophages produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[7] Measuring the level of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent is a common method to assess the anti-inflammatory activity of a compound.[8]
Materials:
-
Culture supernatant from Protocol 1 (before the addition of MTT)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
After treating the cells with this compound and stimulating with 1 µg/mL LPS for 24 hours, collect the cell culture supernatant.[6]
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent (mix equal volumes of Part A and Part B immediately before use) in a 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Quantification of Pro-inflammatory Cytokine Gene Expression by qRT-PCR
Rationale: Quantitative real-time PCR (qRT-PCR) is a sensitive method to measure the changes in gene expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in response to an inflammatory stimulus and treatment with the test compound.[9]
Materials:
-
RAW 264.7 cells treated as in Protocol 2
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., β-actin)
Primer Sequences (Mouse):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| TNF-α | ACGGCATGGATCTCAAAGAC | GTGGGTGAGGAGCACGTAG |
| IL-6 | CCGGAGAGGAGACTTCACAG | TTTCCACGATTTCCCAGAGA |
| IL-1β | AGAGCTTCAGGCAGGCAGTA | AGGTGCTCATGTCCTCATCC |
| β-actin | TGCTGTCCCTGTATGCCTCTG | TGATGTCACGCACGATTTCC |
(Note: These are example primer sequences.[10][11] It is recommended to validate primer efficiency before use.)
Procedure:
-
Culture and treat RAW 264.7 cells with non-toxic concentrations of this compound followed by LPS stimulation.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green master mix and the specific primers for the target genes and the housekeeping gene.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the LPS-stimulated control group.
Protocol 4: Western Blot Analysis of NF-κB and p38 MAPK Phosphorylation
Rationale: Western blotting allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation. By analyzing the levels of phosphorylated p65 (a subunit of NF-κB) and phosphorylated p38 MAPK, we can directly assess the inhibitory effect of the compound on these signaling pathways.[3][12]
Materials:
-
RAW 264.7 cells treated as in Protocol 2
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-p38 MAPK[13]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat RAW 264.7 cells with this compound and stimulate with LPS for a shorter duration (e.g., 30-60 minutes) to capture the peak of protein phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation and Interpretation
Table 1: Hypothetical Cytotoxicity of this compound on RAW 264.7 Cells
| Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 95.1 ± 6.1 |
| 25 | 92.3 ± 5.5 |
| 50 | 88.7 ± 6.3 |
| 100 | 65.4 ± 7.9 |
Data are presented as mean ± SD. Concentrations with >80% cell viability are considered non-toxic for subsequent experiments.
Table 2: Hypothetical Effect of this compound on LPS-Induced Nitric Oxide Production
| Treatment | Nitrite Concentration (µM) |
| Control | 2.1 ± 0.5 |
| LPS (1 µg/mL) | 25.8 ± 2.3 |
| LPS + Compound (10 µM) | 18.2 ± 1.9 |
| LPS + Compound (25 µM) | 11.5 ± 1.5 |
| LPS + Compound (50 µM) | 6.8 ± 1.1 |
Data are presented as mean ± SD. A dose-dependent decrease in nitrite concentration indicates inhibition of NO production.
Table 3: Hypothetical Relative Gene Expression of Pro-inflammatory Cytokines
| Treatment | TNF-α (Fold Change) | IL-6 (Fold Change) | IL-1β (Fold Change) |
| Control | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| LPS (1 µg/mL) | 15.6 ± 1.8 | 20.3 ± 2.1 | 12.9 ± 1.5 |
| LPS + Compound (25 µM) | 7.2 ± 0.9 | 9.8 ± 1.2 | 6.1 ± 0.8 |
Data are presented as mean ± SD relative to the control group. A significant reduction in fold change indicates inhibition of cytokine gene expression.
Conclusion
These application notes and protocols provide a comprehensive framework for the initial in vitro evaluation of this compound as a potential anti-inflammatory agent. By systematically assessing its cytotoxicity, impact on inflammatory mediators, and effects on key signaling pathways, researchers can gain valuable insights into its therapeutic potential. Positive results from these studies would warrant further investigation in more complex preclinical models of inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbs.com [ijbs.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
- 13. Phospho-p38 MAPK (Thr180, Tyr182) Monoclonal Antibody (S.417.1) (MA5-15182) [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-methyl-1H-pyrrole-3-carboxylate
Welcome to the technical support center for the synthesis of ethyl 5-methyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges you may face in the laboratory, providing a framework for logical troubleshooting and yield optimization. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your synthetic campaigns.
Section 1: Strategic Synthesis—Choosing Your Pathway
The specific substitution pattern of this compound lends itself to several classical synthetic routes. However, the most robust and commonly employed method for this target is the Knorr Pyrrole Synthesis . An alternative, the Hantzsch Pyrrole Synthesis , also presents a viable pathway.
Why the Knorr Synthesis is Often Preferred: The Knorr synthesis is exceptionally well-suited for preparing this molecule due to the ready availability of the required starting materials: an α-amino ketone and a β-ketoester.[1][2][3] The key challenge, the inherent instability of the α-amino ketone intermediate, is elegantly overcome by generating it in situ.[1][3]
Comparative Overview of Synthetic Routes:
| Feature | Knorr Pyrrole Synthesis | Hantzsch Pyrrole Synthesis |
| Key Reactants | α-Amino ketone (generated in situ) + β-Ketoester | α-Haloketone + β-Ketoester + Ammonia/Amine |
| Common Precursors | Ethyl acetoacetate, Sodium nitrite, Zinc | Chloroacetone, Ethyl acetoacetate, Ammonia |
| Advantages | High convergence, avoids handling unstable intermediates directly, well-documented. | Uses readily available starting materials. |
| Common Challenges | Efficiency of the in situ reduction, self-condensation of the aminoketone. | Handling of lachrymatory α-haloketones, potential for side reactions. |
For the remainder of this guide, we will focus primarily on the Knorr synthesis, as it represents the most frequently encountered and versatile method for this target.
Section 2: The Knorr Synthesis—A Detailed Protocol and Mechanistic Insight
The Knorr synthesis for this target involves the reaction of ethyl acetoacetate with an in situ-generated α-amino ketone, which is itself derived from another molecule of ethyl acetoacetate.
Reaction Scheme:
Visualizing the Mechanism
The reaction proceeds through several distinct stages: nitrosation, reduction to the unstable α-aminoketone, condensation with a second ketoester, and finally, cyclization and dehydration to form the aromatic pyrrole ring.
References
Technical Support Center: Purification of Crude Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate by Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of ethyl 5-methyl-1H-pyrrole-3-carboxylate. As a key heterocyclic intermediate in pharmaceutical development, achieving high purity is critical.[1] This document provides in-depth troubleshooting advice and validated protocols to overcome common challenges associated with its purification by column chromatography.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most effective stationary phase for purifying this compound?
A1: Standard silica gel (SiO₂) with a mesh size of 60-120 or 100-200 is the most commonly used and cost-effective stationary phase for this purification.[2] However, the pyrrole nucleus, with its N-H group, can exhibit strong, undesirable interactions with the acidic silanol groups on the silica surface, leading to purification challenges.[3][4] If significant peak tailing or low recovery is observed, consider alternatives like neutral alumina or deactivating the silica gel by pre-treating it with a solution of triethylamine.[3]
Q2: How do I determine the ideal mobile phase (eluent) for my separation?
A2: The optimal mobile phase is best determined empirically using Thin Layer Chromatography (TLC) on your crude reaction mixture. The goal is to find a solvent system that provides a clear separation between your target compound and impurities, with a retention factor (Rf) for your product between 0.2 and 0.4.[2] An Rf value of approximately 0.3 is often considered ideal for achieving good separation during column chromatography.[2] Common starting solvent systems are mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2]
Q3: My final, purified product has a persistent pale-yellow or brownish color. What causes this and how can it be removed?
A3: This coloration is often due to the formation of minor, highly conjugated byproducts during the synthesis, a common occurrence with pyrrole derivatives.[3] These compounds can be difficult to remove by chromatography alone. Additionally, some pyrroles are sensitive to air and light, which can contribute to color formation.[3] To address this:
-
Minimize Exposure: Work quickly during purification and protect the compound from prolonged exposure to bright light and air.[3]
-
Charcoal Treatment: Before chromatography, you can dissolve the crude product in a suitable organic solvent and treat it with a small amount of activated charcoal. The charcoal can effectively adsorb these colored impurities. However, this may slightly reduce your overall yield and should be tested on a small scale first.[3]
Q4: What are the key physical properties of this compound?
A4: Understanding the physical properties is crucial for handling and characterization.
| Property | Value | Source |
| CAS Number | 2199-50-0 | [1] |
| Molecular Formula | C₈H₁₁NO₂ | [1][5] |
| Molecular Weight | 153.18 g/mol | [1] |
| Appearance | Pale-yellow to Yellow-brown Solid | [6] |
| Storage Condition | Room temperature, sealed in dry conditions | [1][6] |
Section 2: Troubleshooting Guide for Common Chromatographic Issues
This guide addresses specific problems you may encounter during the purification process. The causal logic behind each troubleshooting step is explained to empower you to make informed decisions.
Issue 1: Significant Peak Tailing or Streaking
-
Question: My compound is eluting as a long streak or "tail" rather than a tight band, resulting in poor separation and mixed fractions. What is the scientific reason for this, and how can I correct it?
-
Answer: This is the most common issue when purifying N-H containing heterocycles like pyrroles on silica gel.
-
Causality: The lone pair on the nitrogen and the acidic proton of the N-H group form strong, non-ideal hydrogen bonds with the acidic silanol (Si-O-H) groups on the silica surface.[4] This strong interaction causes some molecules to be retained longer than others, leading to a drawn-out elution profile (tailing).[3][4]
-
Troubleshooting Steps:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base to your mobile phase. The standard choice is 0.1-1% triethylamine (Et₃N) .[2][3] The triethylamine will preferentially interact with the silanol groups, allowing your pyrrole derivative to elute more symmetrically.
-
Modify the Solvent System: If a basic modifier is not desired, slowly increasing the polarity of the mobile phase with a more aggressive hydrogen-bond-accepting solvent (like methanol in dichloromethane) can sometimes overcome the strong adsorption, but this may also co-elute impurities.[4]
-
Change the Stationary Phase: If tailing persists, switch to a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[3]
-
-
Issue 2: Poor Separation or Co-elution of Impurities
-
Question: My TLC plate shows good separation, but on the column, my product is co-eluting with a closely-running impurity. How can I improve the resolution?
-
Answer: This indicates that the resolving power of your column is insufficient. This can be addressed by optimizing several parameters.
-
Causality: Resolution in chromatography depends on the selectivity of the mobile/stationary phase combination, the efficiency of the column (packing), and the way the sample is loaded.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: An Rf of 0.3 on TLC is a guideline, not a rule. If separation is poor, re-screen solvent systems to maximize the difference in Rf values (ΔRf) between your product and the impurity. Try slightly less polar systems; running the column slower (with a less polar eluent) often improves separation.[2]
-
Improve Column Packing: Ensure your column is packed uniformly without any cracks or channels. A poorly packed column leads to band broadening and negates any potential separation.[2] Use the slurry method for a homogenous packing.
-
Refine Sample Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass of crude material that is 1-2% of the mass of the silica gel. Furthermore, the sample must be loaded in a very narrow band.
-
Wet Loading: Dissolve the sample in the minimum amount of the mobile phase (or a slightly more polar solvent) and carefully pipette it onto the top of the column.[7]
-
Dry Loading: If your compound has poor solubility in the mobile phase, use the dry loading technique. Dissolve your crude mixture in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[7][8]
-
-
-
Issue 3: No Elution or Very Low Recovery
-
Question: My compound is not coming off the column, even after flushing with a very polar solvent. I suspect it has either irreversibly bound or decomposed. How can I diagnose and prevent this?
-
Answer: This is a serious issue that points to extreme interaction with the stationary phase.
-
Causality: In some cases, the interaction with acidic silica is so strong that the compound becomes irreversibly adsorbed.[4] Alternatively, acid-sensitive compounds can decompose on the column.[9]
-
Troubleshooting Steps:
-
Perform a Stability Test: Before running a large-scale column, spot your crude mixture on a TLC plate. Let it sit for 30-60 minutes, then elute it. If you see a new spot or smearing from the baseline that wasn't there initially, your compound is likely unstable to silica.[9]
-
Use Deactivated Silica: "Cap" the acidic silanol groups by flushing the packed column with your non-polar solvent containing 1-2% triethylamine before loading your sample. This passivates the surface.[3]
-
Consider Reversed-Phase Chromatography: If your compound is very polar and unstable on silica, reversed-phase chromatography (using a C18-bonded silica stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) may be a viable alternative.
-
-
Section 3: Visualized Troubleshooting Workflow
This diagram outlines a logical workflow for addressing common purification problems.
Caption: Troubleshooting workflow for common issues in pyrrole purification.
Section 4: Standard Operating Protocol (SOP) for Flash Chromatography
This protocol describes a self-validating method for the purification of ~1 gram of crude this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc), Triethylamine (Et₃N), Dichloromethane (DCM)
-
Glass column (e.g., 40 mm diameter)
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware, rotary evaporator
2. Step-by-Step Methodology:
-
Step 1: TLC Analysis and Solvent System Selection
-
Dissolve a small amount of the crude material in DCM.
-
Spot the solution on a TLC plate.
-
Develop several TLC plates using different ratios of Hexanes:EtOAc (e.g., 9:1, 4:1, 7:3).
-
Identify the solvent system that places the desired product spot at an Rf of ~0.3.
-
Prepare 1 L of this optimal solvent system and add 0.5% v/v triethylamine (5 mL of Et₃N). This will be your mobile phase.
-
-
Step 2: Column Packing (Slurry Method)
-
Place a small cotton or glass wool plug at the bottom of the column and add a ~1 cm layer of sand.
-
In a beaker, mix ~50 g of silica gel with the mobile phase to form a consistent slurry.
-
Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.
-
Gently tap the column to settle the silica and open the stopcock to drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[7]
-
-
Step 3: Sample Preparation and Loading (Dry Loading)
-
Dissolve ~1 g of the crude material in 10-15 mL of DCM in a round-bottom flask.
-
Add 2-3 g of silica gel to the flask.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[7]
-
Carefully add this silica-adsorbed sample onto the top layer of sand in the column, creating an even layer.
-
-
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, filling the space above the packed bed.
-
Using gentle air pressure (flash chromatography), push the solvent through the column at a steady rate.
-
Collect the eluent in appropriately sized test tubes or flasks (fractions).
-
-
Step 5: Fraction Analysis
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate using the mobile phase and visualize the spots (e.g., under UV light or using a potassium permanganate stain).
-
Combine all fractions that contain only the pure product.
-
-
Step 6: Solvent Removal
-
Transfer the combined pure fractions to a pre-weighed round-bottom flask.
-
Remove the mobile phase using a rotary evaporator to yield the purified this compound.
-
Place the flask under high vacuum to remove any residual solvent, then determine the final mass and yield.
-
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C8H11NO2 | CID 12586753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3284-51-3(Ethyl 5-methyl-1H-pyrrole-2-carboxylate) | Kuujia.com [kuujia.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Chromatography [chem.rochester.edu]
common side products in the synthesis of ethyl 5-methyl-1H-pyrrole-3-carboxylate
Technical Support Center: Synthesis of Ethyl 5-Methyl-1H-pyrrole-3-carboxylate
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is tailored for researchers, medicinal chemists, and process development scientists. Herein, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, encountered during the synthesis of this valuable heterocyclic building block. Our guidance is grounded in established chemical principles and validated experimental practices to ensure the integrity and reproducibility of your work.
I. Overview of the Predominant Synthetic Route: The Knorr Pyrrole Synthesis
The most common and reliable method for preparing this compound is the Knorr pyrrole synthesis.[1] This reaction involves the condensation of an α-amino ketone with a β-ketoester. For the target molecule, the likely starting materials are aminoacetone (or a precursor) and ethyl acetoacetate.
A critical challenge in the Knorr synthesis is the inherent instability of α-amino ketones, which readily undergo self-condensation to form pyrazine derivatives.[2] To circumvent this, the α-amino ketone is typically generated in situ. A well-established method involves the reduction of an α-oximino-β-ketoester using a reducing agent like zinc dust in acetic acid.[1]
Reaction Scheme: Knorr Synthesis of this compound
Caption: General workflow for the Knorr synthesis of the target pyrrole.
II. Troubleshooting Guide: Common Side Products and Experimental Issues
This section addresses specific problems you may encounter during the synthesis, focusing on the identification and mitigation of common side products.
Problem 1: Low Yield and Presence of a Crystalline, Water-Soluble Side Product
Question: My reaction yield is significantly lower than expected, and I've isolated a crystalline side product that is highly soluble in water. What is it and how can I prevent its formation?
Answer:
This is a classic issue in Knorr pyrrole synthesis and the primary culprit is the self-condensation of the α-amino ketone intermediate (aminoacetone in this case) to form 2,5-dimethylpyrazine.[2] This side reaction is often competitive with the desired pyrrole formation.
Causality:
-
Instability of α-Amino Ketones: α-amino ketones are notoriously unstable and dimerize readily under both acidic and basic conditions.[2]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can favor the formation of the thermodynamically stable pyrazine ring system.
Mitigation Strategies:
-
In Situ Generation of the α-Amino Ketone: This is the most effective strategy. Instead of isolating the unstable aminoacetone, it should be generated in the presence of the second equivalent of ethyl acetoacetate. The standard procedure involves the reduction of ethyl 2-oximino-3-oxobutanoate with zinc dust in acetic acid.[1] The freshly generated, highly reactive amino ketone is then trapped by the excess β-ketoester to form the pyrrole.
-
Control of Stoichiometry and Addition Rate: A slight excess of the trapping β-ketoester (ethyl acetoacetate) can help to favor the desired reaction pathway. The slow, portion-wise addition of the reducing agent (zinc dust) and the oxime precursor to the solution of ethyl acetoacetate ensures a low steady-state concentration of the free α-amino ketone, minimizing its self-condensation.[1]
Experimental Protocol: Minimizing Pyrazine Formation
Caption: Workflow to minimize pyrazine side product formation.
Problem 2: Persistent Yellow or Brown Discoloration of the Final Product
Question: After purification, my this compound is a yellow to brown oil or solid, not the expected off-white solid. What causes this discoloration and how can I remove it?
Answer:
Discoloration in pyrrole synthesis is common and can be attributed to several factors, including the formation of polymeric or oxidized side products and residual colored impurities from the starting materials or reaction intermediates.
Causality:
-
Aerial Oxidation: Pyrroles, being electron-rich heterocycles, are susceptible to oxidation, which can lead to the formation of colored, often polymeric, materials. This is exacerbated by heat and light.
-
Incomplete Reduction: If the reduction of the oxime intermediate is not complete, residual nitroso compounds can lead to colored impurities.
-
Side Reactions of Hydrazine (if used): In some variations of the Knorr synthesis, hydrazine is used. Hydrazine itself can undergo side reactions leading to colored byproducts.[3]
Purification Strategies:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and treating it with activated carbon can effectively adsorb many colored impurities.[4]
-
Column Chromatography: If discoloration persists, purification by column chromatography on silica gel is recommended. A gradient elution with a non-polar solvent system like hexane/ethyl acetate is typically effective.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can help to remove colored impurities. It is advisable to perform recrystallization quickly and protect the solution from light to minimize degradation.
Table 1: Purification Method Comparison
| Purification Method | Pros | Cons | Best For |
| Recrystallization | Simple, scalable | Can lead to product loss in mother liquor | Removing minor impurities from a mostly pure, solid product |
| Activated Carbon | Removes highly colored, polar impurities | Can adsorb some product, requires filtration | Decolorizing solutions before crystallization or chromatography |
| Column Chromatography | High purity achievable, separates close-running spots | Time-consuming, requires significant solvent | Isolating pure product from complex mixtures or removing stubborn impurities |
III. Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected isomer in my NMR spectrum. What could it be?
A1: While the Knorr synthesis is generally regioselective, the formation of a minor isomeric pyrrole product is possible, although less common for this specific substrate. The reaction between the enamine of ethyl acetoacetate and the in situ generated aminoacetone should predominantly lead to the desired 3-carboxylate isomer. However, under certain conditions, a small amount of the corresponding 2-carboxylate isomer might form. This is more prevalent in syntheses with less regiochemically defined starting materials.[5] Careful analysis of the crude reaction mixture by LC-MS can help to identify such isomers. Optimization of reaction temperature and the rate of addition of reactants can often improve regioselectivity.
Q2: My reaction is very exothermic and difficult to control upon addition of zinc dust. What should I do?
A2: The reduction of the oxime with zinc in acetic acid is indeed highly exothermic.[1] Uncontrolled temperature spikes can lead to an increase in side product formation, particularly the self-condensation of the amino ketone. To manage this, ensure:
-
Efficient Cooling: Use an ice bath to maintain the reaction temperature.
-
Slow Addition: Add the zinc dust in small portions over an extended period.
-
Vigorous Stirring: Ensure efficient mixing to dissipate heat throughout the reaction mixture.
Q3: Can I use a different reducing agent instead of zinc and acetic acid?
A3: While zinc in acetic acid is the classic and most cost-effective method, other reducing agents can be used for the reduction of the oxime precursor. Catalytic hydrogenation (e.g., H₂/Pd-C) is a potential alternative. However, this may require different reaction conditions and solvent systems, and over-reduction of the ketoester functionality is a potential side reaction that needs to be carefully monitored.
Q4: What is the role of acetic acid in this reaction?
A4: Acetic acid serves multiple purposes in the Knorr synthesis:
-
Solvent: It is the solvent for the reaction.
-
Acid Catalyst: It protonates the carbonyl groups, activating them for nucleophilic attack.
-
Proton Source: It provides the protons necessary for the reduction of the oxime by zinc.[1]
IV. Detailed Experimental Protocol: Knorr Synthesis of this compound
This protocol is a representative procedure based on the principles of the Knorr pyrrole synthesis.[1]
Materials:
-
Ethyl acetoacetate
-
Sodium nitrite
-
Glacial acetic acid
-
Zinc dust (<10 µm)
-
Deionized water
-
Ethanol
-
Hexane
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Activated carbon
Procedure:
Step 1: Preparation of Ethyl 2-oximino-3-oxobutanoate
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve one equivalent of ethyl acetoacetate in glacial acetic acid.
-
Slowly add a saturated aqueous solution of one equivalent of sodium nitrite, ensuring the temperature remains between 5-10 °C.
-
After the addition is complete, stir the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.
Step 2: Knorr Pyrrole Synthesis
-
In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a solution of 1.1 equivalents of ethyl acetoacetate in glacial acetic acid.
-
Heat the solution to 60 °C with vigorous stirring.
-
Add a small portion of zinc dust.
-
Slowly and simultaneously, add the solution of ethyl 2-oximino-3-oxobutanoate from Step 1 and the remaining zinc dust (total of 2-2.5 equivalents) in small portions. Maintain the internal reaction temperature below 85 °C by controlling the addition rate.
-
After the addition is complete, stir the reaction mixture at 60-70 °C for 1 hour.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
Step 3: Work-up and Purification
-
Cool the reaction mixture and pour it into a beaker containing ice water.
-
Stir the resulting slurry for 1 hour to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
For further purification, dissolve the crude solid in ethanol, treat with activated carbon, and filter through celite.
-
Recrystallize the product from an ethanol/water mixture to obtain this compound as an off-white solid.
V. References
-
Fischer, H.; Fink, E. Z. Hoppe-Seyler's Z. Physiol. Chem.
-
BenchChem. Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. --INVALID-LINK--
-
BenchChem. Common side reactions in the synthesis of substituted pyrroles and their avoidance. --INVALID-LINK--
-
Wikipedia. Knorr pyrrole synthesis. --INVALID-LINK--
-
Alfa Chemistry. Paal-Knorr Synthesis. --INVALID-LINK--
-
Knorr Pyrrole Synthesis. Cambridge University Press.
-
The Heterocyclist. Deconstructing the Knorr pyrrole synthesis. --INVALID-LINK--
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. --INVALID-LINK--
-
Thermo Fisher Scientific. Knorr Pyrrole Synthesis. --INVALID-LINK--
-
Khan Academy. Knorr Pyrrole Synthesis.
-
Scribd. Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. --INVALID-LINK--
-
YouTube. Knorr Pyrrole Synthesis. --INVALID-LINK--
-
Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. --INVALID-LINK--
-
Grokipedia. Knorr pyrrole synthesis. --INVALID-LINK--
-
Reddit. Knorr Pyrazole Synthesis advice. --INVALID-LINK--
-
Organic Syntheses. --INVALID-LINK--
-
MedchemExpress. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. --INVALID-LINK--
-
SciSpace. Recent synthetic and medicinal perspectives of pyrroles: An overview. --INVALID-LINK--
-
Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. --INVALID-LINK--
-
Comins, D. L.; Brooks, C. A.; Ingalls, C. L. J. Org. Chem.2001 , 66, 2181-2182.
-
Google Patents. Removal of color impurities from organic compounds. --INVALID-LINK--
-
ResearchGate. Reduction of Arylcarbonyl Using Zinc Dust in Acetic Acid.
-
ResearchGate. Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus.
-
ResearchGate. Reductive transformations mediated by zinc dust in acetic acid.
-
Bohrium. Reductive transformations mediated by zinc dust in acetic acid. --INVALID-LINK--
References
Technical Support Center: Troubleshooting the Paal-Knorr Pyrrole Synthesis
Welcome to the technical support guide for the Paal-Knorr Pyrrole Synthesis. This resource is designed for researchers, chemists, and drug development professionals who utilize this classic and powerful reaction. Here, we address common challenges encountered during the synthesis, providing in-depth, mechanism-based solutions and actionable protocols to help you optimize your results.
Introduction to the Paal-Knorr Synthesis
First reported in 1884 by Carl Paal and Ludwig Knorr, the Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry for preparing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] For pyrrole synthesis, the reaction involves the condensation of a 1,4-dicarbonyl with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[3][4] The reaction proceeds through the formation of a hemiaminal, followed by a rate-determining intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1][5][6]
Despite its utility and operational simplicity, the reaction can be sensitive to substrate, catalyst, and reaction conditions, leading to challenges such as low yields, competitive side reactions, and purification difficulties.[7][8] This guide provides a systematic approach to troubleshooting these common issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction is not working, or the yield is very low. What is the first thing I should check? A: Start by verifying the purity of your starting materials, particularly the 1,4-dicarbonyl compound, as impurities can inhibit the reaction.[9] Next, assess your reaction conditions. The Paal-Knorr reaction is sensitive to pH; strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[3][8] Ensure you are using neutral or weakly acidic conditions. Acetic acid is a common and effective catalyst that accelerates the reaction without being overly harsh.[3][6]
Q2: My reaction mixture is turning dark brown or black. What does this indicate? A: The formation of a dark, tar-like substance often indicates polymerization or degradation of the starting material or product. This is frequently caused by overly harsh reaction conditions, such as excessively high temperatures or prolonged heating in the presence of a strong acid.[7][10] Consider reducing the reaction temperature, shortening the reaction time, or switching to a milder catalyst. Microwave-assisted synthesis can often provide the necessary energy for cyclization over a much shorter period, minimizing degradation.[10][11]
Q3: How do I choose the right catalyst for my synthesis? A: The choice of catalyst depends on the reactivity of your substrates. For many standard reactions, a weak Brønsted acid like acetic acid is sufficient.[6] For less reactive or acid-sensitive substrates, a variety of milder catalysts have been developed. Mild Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or heterogeneous catalysts (e.g., montmorillonite clay, silica sulfuric acid) can be highly effective, often providing high yields under gentler conditions.[6][12][13] In some cases, particularly with highly reactive amines, the reaction can proceed without any catalyst at all.[14][15]
Q4: Can I run the Paal-Knorr reaction without a solvent? A: Yes, solvent-free, or "neat," conditions have been successfully applied to the Paal-Knorr synthesis. These methods are considered a "green" alternative and can be very efficient. For instance, using silica-supported sulfuric acid or iodine as a catalyst has been shown to produce excellent yields in short reaction times at room temperature without any solvent.[6]
Section 2: In-Depth Troubleshooting Guide
This section provides a detailed analysis of common problems, their underlying causes, and validated solutions.
Problem 1: Low or No Product Yield
Low conversion is one of the most frequent issues. The cause can typically be traced to reaction kinetics, catalyst inefficiency, or substrate reactivity.
Possible Cause A: Inefficient Cyclization/Dehydration
The ring-closing step to form the pyrrolidine-2,5-diol intermediate is often the rate-determining step.[6][12] If this step is too slow, the reaction will not proceed to completion.
Solutions:
-
Catalyst Optimization: If a weak acid like acetic acid is ineffective, consider screening a panel of catalysts.
-
Lewis Acids: Mild Lewis acids like Bi(NO₃)₃ or Sc(OTf)₃ can effectively promote the condensation.[12][13]
-
Heterogeneous Catalysts: Solid-supported acids such as silica sulfuric acid or acidic resins (e.g., Amberlite IR 120) are easily removed by filtration and can be highly efficient, sometimes under solvent-free conditions.[6]
-
-
Temperature & Energy Input:
-
Conventional Heating: Gradually increase the reaction temperature. For some substrates, refluxing in a solvent like toluene may be necessary.[1]
-
Microwave Irradiation: Microwave-assisted synthesis is a powerful tool for accelerating the Paal-Knorr reaction. It can dramatically reduce reaction times from hours to minutes and improve yields by minimizing thermal degradation.[10][16][17]
-
Possible Cause B: Poor Nucleophilicity of the Amine
Electron-deficient aromatic amines (e.g., those with nitro or multiple halogen substituents) are less nucleophilic and may react sluggishly.
Solutions:
-
Increase Reaction Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions.
-
Employ Harsher Conditions (with caution): Higher temperatures or the use of a stronger, yet non-degrading, acid catalyst may be required. However, monitor carefully for byproduct formation.[7]
-
Alternative Precursors: For N-unsubstituted pyrroles, using ammonium acetate or ammonium hydroxide is a standard method.[1]
Possible Cause C: Steric Hindrance
Sterically hindered 1,4-dicarbonyls or bulky primary amines can slow the rate of both the initial hemiaminal formation and the subsequent cyclization.
Solutions:
-
Prolong Reaction Time: These reactions simply may require more time to reach completion. Monitor progress by TLC or LC-MS.
-
Increase Temperature: Providing more thermal energy can help overcome the activation barrier associated with sterically demanding substrates.[6]
Problem 2: Significant Side Product Formation
The primary competing reaction in the Paal-Knorr pyrrole synthesis is the formation of a furan.
Side Product: Furan Formation
Under acidic conditions, the 1,4-dicarbonyl can undergo an intramolecular cyclization and dehydration without the involvement of the amine, leading to a furan byproduct. This pathway becomes dominant at low pH (<3).[3][8]
Causality Diagram: Pyrrole vs. Furan Synthesis The diagram below illustrates the critical branch point in the reaction pathway. The protonation of a carbonyl oxygen activates the dicarbonyl. It can then be attacked by the amine (leading to the pyrrole) or by the enol of the other carbonyl (leading to the furan).
Caption: Competing pathways in the Paal-Knorr reaction.
Solutions to Minimize Furan Formation:
-
pH Control: This is the most critical factor. Avoid strong mineral acids. Use of weak acids like acetic acid or running the reaction under neutral conditions is highly recommended.[3] Using amine hydrochloride salts can also lead to furan formation and should be avoided if this is an issue.[6]
-
Excess Amine: Using an excess of the amine can help push the equilibrium towards the formation of the hemiaminal, outcompeting the intramolecular enol attack required for furan synthesis.[3]
-
Anhydrous Conditions: While not always necessary, ensuring anhydrous conditions can sometimes suppress the furan pathway, as water can participate in the proton-transfer steps that facilitate it.[1]
Section 3: Protocols & Methodologies
Protocol 3.1: General Procedure for Paal-Knorr Synthesis
This protocol is a standard starting point for the synthesis of a substituted pyrrole.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene, approx. 0.2-0.5 M).
-
Amine Addition: Add the primary amine or ammonium acetate (1.1-1.5 eq).
-
Catalyst Addition (Optional): Add a catalytic amount of glacial acetic acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 3.2: Microwave-Assisted Paal-Knorr Synthesis
This method is ideal for accelerating slow reactions or for high-throughput synthesis.[11][18]
-
Reagent Setup: In a microwave-safe reaction vial, combine the 1,4-dicarbonyl (1.0 eq), the primary amine (1.1 eq), and a minimal amount of a high-boiling solvent (e.g., ethanol, DMF) or no solvent. Add the chosen catalyst (e.g., acetic acid).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes).
-
Workup and Purification: Cool the vial to room temperature. Follow the workup and purification steps outlined in Protocol 3.1.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting the Paal-Knorr synthesis.
Section 4: Data & Reference Tables
Table 1: Common Catalysts and Solvents
| Catalyst Type | Examples | Typical Solvents | Notes |
| Brønsted Acid | Acetic Acid, p-TsOH, H₂SO₄ | Ethanol, Toluene, Acetic Acid | Acetic acid is mild and effective; strong acids like H₂SO₄ increase risk of furan formation and degradation.[1][6] |
| Lewis Acid | Sc(OTf)₃, Bi(NO₃)₃, ZnCl₂ | Dichloromethane, Toluene | Effective for less reactive substrates under mild conditions.[12] |
| Heterogeneous | Montmorillonite KSF, Silica Sulfuric Acid, Amberlite IR 120 | Toluene, Solvent-free | Allows for easy catalyst removal and potential for recycling.[6][13] |
| Other | Iodine (I₂) | Solvent-free | A mild and efficient catalyst for solvent-free reactions at room temperature.[6] |
| None | N/A | Neat, Ethanol, Water | Possible for highly reactive amines and dicarbonyls.[14] |
Table 2: Influence of Reaction Parameters on Outcome
| Parameter | Condition | Likely Outcome | Rationale |
| pH | Neutral to Weakly Acidic (pH 4-7) | Favors Pyrrole | Optimal for nucleophilic attack by amine and minimizes acid-catalyzed furan formation.[3] |
| Strongly Acidic (pH < 3) | Favors Furan | Protonation of the amine reduces its nucleophilicity, while acid catalysis of enol-based cyclization proceeds.[6] | |
| Temperature | Moderate (e.g., 80 °C) | Good balance of rate and stability | Provides sufficient energy for cyclization without significant thermal degradation. |
| High (e.g., >120 °C) or Prolonged | Increased rate, but risk of tar/polymer | Can overcome activation barriers but may degrade sensitive functional groups. | |
| Amine Stoich. | 1.0 - 1.2 equivalents | Standard Stoichiometry | Sufficient for most reactions. |
| >1.5 equivalents (Excess) | Suppresses Furan | Le Châtelier's principle drives the equilibrium toward the hemiaminal intermediate.[3] |
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 18. Microwave Assisted Paal-Knorr Reaction. Three step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [usiena-air.unisi.it]
optimizing reaction conditions for ethyl 5-methyl-1H-pyrrole-3-carboxylate
An essential precursor in medicinal chemistry and materials science, ethyl 5-methyl-1H-pyrrole-3-carboxylate serves as a foundational scaffold for a wide array of more complex molecules, including pharmaceuticals with potential therapeutic applications.[1] Its synthesis, while conceptually straightforward, is often plagued by challenges such as low yields, competing side reactions, and purification difficulties. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for this valuable compound, structured in a question-and-answer format to directly address common experimental issues.
Core Synthetic Strategies: An Overview
The construction of the this compound core is typically achieved through several classical name reactions. The most prominent among these are the Hantzsch, Knorr, and Paal-Knorr pyrrole syntheses. Each method offers a unique set of advantages and is susceptible to a distinct profile of side reactions and optimization challenges.
-
Hantzsch Pyrrole Synthesis : This three-component reaction involves the condensation of a β-ketoester (ethyl acetoacetate), an α-haloketone (e.g., chloroacetone), and ammonia or a primary amine.[2][3] It is a versatile method for producing a variety of substituted pyrroles.
-
Knorr Pyrrole Synthesis : This approach involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester.[4][5] A critical aspect of this synthesis is that the α-amino-ketones are highly reactive and prone to self-condensation, necessitating their in situ preparation.[6]
-
Paal-Knorr Pyrrole Synthesis : Widely regarded as one of the most straightforward routes to pyrroles, this synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[7][8] The reaction is typically promoted by an acid catalyst, and its primary challenge lies in suppressing the formation of furan byproducts.[9][10]
General Troubleshooting & FAQs
This section addresses broad issues applicable to most pyrrole synthesis routes.
Question: My pyrrole synthesis is resulting in a very low yield or a complex, inseparable mixture of products. What are the first factors I should investigate?
Answer: Low yields and complex product mixtures are common frustrations in pyrrole synthesis and often point to fundamental experimental parameters.[11] Before attempting more complex optimizations, systematically review the following:
-
Purity of Starting Materials : Impurities in your reagents, particularly the β-ketoester or 1,4-dicarbonyl compound, can introduce competing reaction pathways.[11][12] It is highly recommended to use freshly distilled or purified starting materials.
-
Stoichiometry of Reactants : An incorrect molar ratio of reactants is a frequent cause of incomplete conversion of the limiting reagent, leading to a mixture of starting materials and products in the final workup.[11]
-
Reaction Temperature : Temperature control is critical. Excessively high temperatures can lead to the degradation of sensitive starting materials or the desired pyrrole product, which can be unstable under harsh conditions.[12][13] Conversely, a temperature that is too low may result in an incomplete or stalled reaction.
-
Presence of Moisture : Many pyrrole syntheses are sensitive to water. Unless water is a component of the solvent system, ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted hydrolysis or side reactions.[11]
Question: My final product appears to be unstable, showing signs of decomposition during purification by column chromatography or upon storage. What precautions should I take?
Answer: Pyrroles, as electron-rich aromatic compounds, can be susceptible to degradation under certain conditions.[12][14]
-
Acid Sensitivity : Pyrroles are notoriously unstable in the presence of strong acids, which can lead to polymerization.[14] During the workup, avoid washing with strong acids. If an acid wash is necessary, use a dilute solution and perform the extraction quickly at low temperatures. When performing silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system and then re-equilibrating with the mobile phase.
-
Light and Air Sensitivity : Many pyrrole derivatives can be sensitive to light and oxygen, leading to gradual darkening and decomposition over time.[12] It is best practice to store the purified product under an inert atmosphere, protected from light, and at a low temperature.
Method-Specific Troubleshooting Guides
Paal-Knorr Synthesis: Suppressing Furan Formation
Question: I am attempting a Paal-Knorr synthesis to create my pyrrole, but the main product I'm isolating is the corresponding furan. Why is this happening and how can I promote pyrrole formation?
Answer: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis and is a direct consequence of the reaction's pH.[9][11] The mechanism for furan formation involves an acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound, which competes directly with the desired condensation with the amine.
The key to avoiding this is to carefully control the acidity of the reaction medium. Strongly acidic conditions (pH < 3) overwhelmingly favor furan formation.[9][10]
Optimization Strategies:
-
pH Control : Maintain a neutral or weakly acidic environment. Instead of strong mineral acids (like HCl or H₂SO₄), use a weak acid such as acetic acid to catalyze the reaction.[10]
-
Catalyst Choice : A wide range of milder Brønsted and Lewis acids have been shown to effectively catalyze the Paal-Knorr reaction while minimizing furan formation.[15][16] Heterogeneous acid catalysts, such as silica sulfuric acid, have proven highly efficient, often allowing for solvent-free conditions and high yields in short reaction times.[7][9]
Caption: Competing reaction pathways in the Paal-Knorr synthesis.
Hantzsch Synthesis: Managing Chemoselectivity
Question: My Hantzsch synthesis is producing multiple byproducts alongside my desired pyrrole. What are the common side reactions and how can I improve the selectivity?
Answer: The Hantzsch synthesis, being a three-component reaction, is susceptible to several competing pathways that can reduce the yield of the target pyrrole.[17]
Common Side Reactions:
-
Feist-Bénary Furan Synthesis : This is a competing reaction pathway where the α-haloketone and the β-ketoester react to form a furan, without involving the amine component.[11]
-
Amine-Haloketone Substitution : The amine can act as a nucleophile and directly displace the halide on the α-haloketone.
-
Self-Condensation : The α-haloketone can undergo self-condensation, especially under basic conditions.
Optimization Strategies:
-
Slow Addition of α-Haloketone : To minimize side reactions involving the α-haloketone, it should be added slowly to the reaction mixture containing the pre-formed enamine (from the reaction of the β-ketoester and the amine).[17] This ensures the concentration of the free α-haloketone is low at any given time.
-
Optimize Enamine Formation : Ensure the enamine intermediate is formed efficiently before the addition of the α-haloketone. This can be achieved by stirring the β-ketoester and a slight excess of the amine (e.g., 1.1 equivalents) at room temperature for a period before proceeding.[17]
-
Control Reaction Conditions : Use a weak base, as strong bases can promote self-condensation of the α-haloketone. Running the reaction at a moderate temperature (e.g., gentle reflux in ethanol) can help control the reaction rate and minimize byproduct formation.[17]
Caption: A logical workflow for troubleshooting low reaction yields.
Optimization Parameters Summary
The following table summarizes key reaction parameters and optimization insights for the primary synthetic routes discussed.
| Parameter | Hantzsch Synthesis | Knorr Synthesis | Paal-Knorr Synthesis |
| Key Reactants | β-ketoester, α-haloketone, Amine/NH₃[2] | α-amino-ketone, β-ketoester[4] | 1,4-dicarbonyl, Amine/NH₃[7] |
| Typical Catalyst | Often requires only gentle heating; a weak base may be used.[17] | Zinc dust, Acetic Acid (for in situ reduction of oxime).[4] | Brønsted or Lewis Acids (e.g., AcOH, p-TsOH, Sc(OTf)₃, Silica Sulfuric Acid).[7][16] |
| Common Solvent | Ethanol, Methanol.[17] | Glacial Acetic Acid.[4] | Toluene, Ethanol, or solvent-free conditions.[9][13] |
| Temperature | Moderate, often refluxing ethanol.[17] | Room temperature to gentle warming to avoid byproduct formation.[4] | Highly variable; from room temperature to reflux depending on substrate and catalyst.[15] |
| Critical Tip | Add the α-haloketone slowly to the pre-formed enamine to improve chemoselectivity.[17] | The α-amino-ketone must be generated in situ to prevent self-condensation into pyrazines.[6] | Maintain neutral or weakly acidic conditions (pH > 3) to prevent the formation of furan byproducts.[9][10] |
| Major Byproduct | Furan (via Feist-Bénary pathway).[11] | Pyrazine (from self-condensation of the α-amino-ketone).[6] | Furan (via acid-catalyzed cyclization of the dicarbonyl).[9] |
Detailed Experimental Protocol: Modified Hantzsch Synthesis
This protocol outlines a reliable method for the synthesis of this compound.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Chloroacetone (1.0 eq)
-
Ammonium acetate (3.0 eq)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq) and ammonium acetate (3.0 eq).
-
Solvent Addition : Add a mixture of glacial acetic acid and ethanol (e.g., 1:1 v/v) to dissolve the solids.
-
Reactant Addition : To the stirring solution, add chloroacetone (1.0 eq) dropwise at room temperature.
-
Reaction : Heat the mixture to a gentle reflux (typically around 80-90°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup : Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. A precipitate should form.
-
Isolation : Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining ammonium acetate and acetic acid.
-
Purification : The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. Paal–Knorr synthesis of pyrrole [quimicaorganica.org]
- 9. benchchem.com [benchchem.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. biosynce.com [biosynce.com]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 5-methyl-1H-pyrrole-3-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound in acidic environments. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the integrity of your experiments and formulations.
Introduction: The Challenge of Pyrrole Stability
Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous pharmaceuticals and biologically active compounds.[1][2] However, the aromaticity of the pyrrole ring also renders it susceptible to degradation under certain conditions, particularly in the presence of acid.[3] this compound, while possessing a stabilizing electron-withdrawing ester group, is not entirely immune to these effects. Understanding the potential degradation pathways is crucial for accurate experimental design, data interpretation, and formulation development.
This guide will address the primary degradation mechanisms you may encounter: acid-catalyzed hydrolysis of the ethyl ester and acid-catalyzed polymerization/degradation of the pyrrole ring itself.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you identify and resolve specific problems encountered during your work with this compound in acidic media.
Issue 1: Unexpected Loss of Starting Material and Appearance of a More Polar Impurity on TLC/LC-MS
Symptoms:
-
You observe a decrease in the concentration of this compound over time.
-
A new, more polar spot appears on your Thin Layer Chromatography (TLC) plate or a new peak with a shorter retention time appears in your Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
The mass of the new peak corresponds to the loss of an ethyl group (-28 Da) from the parent compound.
Probable Cause: Acid-Catalyzed Ester Hydrolysis
The most common degradation pathway for this compound in aqueous acidic media is the hydrolysis of the ethyl ester to form 5-methyl-1H-pyrrole-3-carboxylic acid.[4][5] This reaction is reversible, but in the presence of excess water, the equilibrium favors the formation of the carboxylic acid and ethanol.[4][5]
Mechanism of Acid-Catalyzed Ester Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4]
Solutions & Preventative Measures:
-
pH Control: If your experimental conditions permit, maintain the pH as close to neutral as possible. The rate of hydrolysis is directly proportional to the concentration of hydronium ions (H₃O⁺).
-
Aprotic Solvents: Whenever feasible, use aprotic solvents to minimize the presence of water, which is required for hydrolysis.
-
Temperature Management: Perform reactions at the lowest effective temperature. The rate of hydrolysis, like most chemical reactions, increases with temperature.
-
Work-up Procedure: During aqueous work-ups involving acidic solutions, minimize the contact time and use cold solutions to quench the reaction and extract the product quickly.
Experimental Protocol: Monitoring Hydrolysis by HPLC
This protocol allows for the quantitative analysis of the degradation of this compound to its carboxylic acid derivative.
-
Standard Preparation: Prepare stock solutions of known concentrations of both this compound and 5-methyl-1H-pyrrole-3-carboxylic acid in a suitable solvent (e.g., acetonitrile/water).
-
Sample Preparation: At various time points, withdraw an aliquot of your acidic reaction mixture.
-
Quenching: Immediately quench the degradation by diluting the aliquot into a mobile phase or a buffer at a neutral pH.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.
-
Detection: UV detection at a wavelength where both the ester and the carboxylic acid have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
-
Quantification: Create a calibration curve from the standards to determine the concentration of the starting material and the degradation product in your samples over time.
Issue 2: Formation of a Dark, Insoluble Precipitate or Observation of Complex Product Mixtures
Symptoms:
-
Your initially clear or lightly colored solution turns dark brown or black.
-
A solid, often insoluble, precipitate forms in your reaction vessel.
-
TLC or LC-MS analysis reveals a complex mixture of products, often with higher molecular weights, or a baseline "smear" indicative of polymeric material.
Probable Cause: Acid-Catalyzed Polymerization of the Pyrrole Ring
Pyrroles are known to undergo polymerization in the presence of strong acids.[6] The reaction is initiated by the protonation of the pyrrole ring, typically at the C2 or C5 position, which are the most electron-rich.[3] This protonation makes the ring susceptible to nucleophilic attack by another neutral pyrrole molecule, leading to the formation of dimers, trimers, and eventually polymers.[6]
Visualizing the Degradation Pathway
Caption: Acid-catalyzed polymerization of the pyrrole ring.
Solutions & Preventative Measures:
-
Use of Milder Acids: If possible, substitute strong acids (e.g., HCl, H₂SO₄) with weaker organic acids (e.g., acetic acid) or use buffered systems to maintain a less aggressive acidic environment.
-
Protecting Groups: For multi-step syntheses, consider protecting the pyrrole nitrogen (e.g., with a Boc or SEM group) to reduce the electron density of the ring and its susceptibility to protonation.
-
Lower Concentrations: Working at lower concentrations can disfavor the bimolecular and higher-order reactions required for polymerization.
-
Inert Atmosphere: While the primary degradation is acid-catalyzed, the presence of oxygen can lead to oxidative polymerization, often resulting in darker colored products.[7] Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Issue 3: Decarboxylation of the Hydrolyzed Product
Symptoms:
-
In addition to the hydrolyzed carboxylic acid, you observe the formation of 2-methylpyrrole.
-
You may notice gas evolution (CO₂) from your reaction mixture.
Probable Cause: Decarboxylation of 5-Methyl-1H-Pyrrole-3-Carboxylic Acid
While the primary degradation is hydrolysis, the resulting pyrrole-3-carboxylic acid can undergo decarboxylation under more forcing acidic conditions (e.g., higher temperatures, strong acids).[8] This is particularly relevant for pyrrole-2-carboxylic acids but can also occur with the 3-substituted isomer. The mechanism involves protonation of the pyrrole ring, which facilitates the loss of carbon dioxide.[8][9]
Table 1: Summary of Degradation Products and Their Characteristics
| Degradation Pathway | Primary Product | Molar Mass Change | Chromatographic Behavior |
| Ester Hydrolysis | 5-methyl-1H-pyrrole-3-carboxylic acid | -28.03 g/mol | More polar (shorter retention time on reverse phase) |
| Polymerization | Insoluble polymer | Variable (High MW) | Often insoluble or appears as a broad, unresolved peak |
| Decarboxylation | 2-methylpyrrole | -72.04 g/mol | Less polar (longer retention time on reverse phase) |
Frequently Asked Questions (FAQs)
Q1: At what pH does the degradation of this compound become significant?
A1: The rate of degradation is highly dependent on temperature, the specific acid used, and the solvent system. However, as a general guideline, you should exercise caution when working at a pH below 4. Significant hydrolysis can be observed at pH values of 2-3, especially at elevated temperatures.[8] It is always recommended to perform a preliminary stability study under your specific experimental conditions.
Q2: Can I use a Lewis acid as a catalyst instead of a Brønsted-Lowry acid?
A2: The use of Lewis acids can also promote degradation. Lewis acids can coordinate to the pyrrole nitrogen or the carbonyl oxygen, activating the molecule for polymerization or other reactions.[7] The outcome will depend on the specific Lewis acid and reaction conditions. A careful evaluation is necessary.
Q3: How can I analyze the insoluble polymer that has formed?
A3: Characterizing the insoluble polymer can be challenging. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) can provide information about the functional groups present.[10] Solid-state NMR can also be a powerful tool. In some cases, partial solubilization in strong organic solvents may allow for analysis by techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight distribution.
Q4: Are there any structural modifications to the pyrrole ring that can enhance its stability in acid?
A4: Yes, the stability of the pyrrole ring can be influenced by its substituents. Electron-withdrawing groups, such as the ester at the 3-position, generally increase stability by reducing the electron density of the ring and making it less susceptible to protonation. Conversely, electron-donating groups would likely decrease stability in acidic conditions.
Workflow for Investigating Compound Stability
Caption: A decision-making workflow for handling the stability of this compound.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 10. A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots | MDPI [mdpi.com]
preventing byproduct formation in Knorr pyrrole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Knorr pyrrole synthesis, a cornerstone in heterocyclic chemistry since 1884, remains a powerful tool for constructing substituted pyrroles—critical scaffolds in pharmaceuticals, natural products, and materials science.[1][2] The reaction classically involves the condensation of an α-amino-ketone with a compound containing an active methylene group, such as a β-ketoester.[3][4] While elegant, the synthesis is notoriously sensitive to reaction conditions, often leading to frustrating byproduct formation and diminished yields.
This technical guide provides in-depth troubleshooting strategies and preventative protocols designed to address the specific challenges encountered during the Knorr pyrrole synthesis. As your virtual application scientist, my goal is to explain the causality behind common experimental pitfalls and provide validated, field-proven solutions to ensure the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is failing or giving very low yields. I suspect the α-amino-ketone is the problem. What's going on?
A1: You've identified the most critical challenge in the Knorr synthesis: the instability of the α-amino-ketone. These intermediates are highly susceptible to rapid self-condensation to form pyrazine byproducts.[3][5][6] This side reaction effectively removes your key starting material from the desired reaction pathway, leading to significantly reduced yields of the target pyrrole.
Q2: How can I prevent the self-condensation of my α-amino-ketone?
A2: The most effective and widely adopted strategy is to generate the α-amino-ketone in situ.[3][7] This is typically achieved by reducing a more stable α-oximino ketone precursor using a reducing agent like zinc dust in acetic acid.[7][8][9] By generating the reactive α-amino-ketone slowly in the presence of the active methylene co-reactant, it is consumed in the desired pyrrole-forming condensation as it appears, kinetically outcompeting the self-condensation pathway.[3]
Q3: My reaction mixture turned dark brown/black and resulted in an intractable polymer. What happened?
A3: This is often a sign of uncontrolled reaction temperature. The reduction of the α-oximino ketone with zinc is highly exothermic.[7] If cooling is inadequate, the reaction temperature can rise uncontrollably, leading to thermal decomposition of reactants and intermediates, polymerization, and the formation of complex, tar-like byproduct mixtures. Careful temperature control is paramount.
Q4: I'm seeing an unexpected byproduct with different regiochemistry. Is this common?
A4: Yes, this can occur. While the classic Knorr synthesis follows a specific connectivity, a variant known as the Fischer-Fink synthesis can occur as a side reaction.[4] This alternative pathway leads to a different pyrrole regioisomer. Its formation is influenced by the specific substrates and conditions used. Careful analysis (e.g., via 2D NMR) is required to confirm the structure of your product and any isomers.
In-Depth Troubleshooting Guide
This section provides a deeper dive into specific problems, their chemical origins, and actionable protocols for prevention.
Issue 1: Pyrazine Byproduct Formation
-
Symptom: Low yield of the desired pyrrole accompanied by a significant amount of a dimeric byproduct, identifiable by mass spectrometry (M+H) at roughly twice the mass of the α-amino-ketone minus two water molecules.
-
Root Cause Analysis: The α-amino-ketone, once formed, can undergo self-condensation. The amine of one molecule attacks the ketone of a second molecule, and this process repeats to form a stable, six-membered aromatic dihydropyrazine ring, which then oxidizes to the pyrazine. This side reaction is second-order with respect to the α-amino-ketone concentration.
Caption: Competing pathways for the α-amino-ketone intermediate.
-
Preventative Strategy & Protocol: The key is to maintain a very low, steady-state concentration of the α-amino-ketone throughout the reaction. This is achieved by generating it in situ from a stable precursor.
Protocol: In Situ Generation of α-Amino-ketone
-
Preparation of α-Oximino Ketone: Dissolve one equivalent of the starting β-ketoester (e.g., ethyl acetoacetate) in glacial acetic acid. While maintaining the temperature below 10°C with an ice bath, slowly add one equivalent of a saturated aqueous solution of sodium nitrite. Stir for 30-60 minutes until the formation of the α-oximino ketone is complete (monitor by TLC).
-
Setup for Knorr Condensation: In a separate, larger flask equipped with a mechanical stirrer and an ice-water bath for cooling, dissolve the second reactant (the active methylene compound, e.g., another equivalent of ethyl acetoacetate) in glacial acetic acid.
-
Controlled Addition: To the second flask, begin a slow, simultaneous, portion-wise addition of the α-oximino ketone solution from Step 1 and zinc dust. The zinc should be added in slight excess (approx. 2.5 equivalents).
-
Temperature Management (Critical): The reaction is exothermic.[7] Monitor the internal temperature closely and maintain it between 25-40°C. Do not allow the temperature to exceed 50°C. The rate of addition should be dictated by your ability to control the temperature.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours or until TLC analysis indicates the consumption of the starting materials.
-
Workup: Proceed with standard aqueous workup and purification.
-
Issue 2: Formation of Oligomeric/Polymeric "Tar"
-
Symptom: The reaction mixture becomes dark, viscous, and difficult to stir. Purification yields little to no desired product, with most of the material remaining at the baseline on a TLC plate.
-
Root Cause Analysis: This is almost always due to poor temperature control. The zinc reduction is highly exothermic, and localized "hot spots" can form, especially with poor stirring. High temperatures accelerate numerous undesired side reactions, including aldol condensations, Michael additions, and general decomposition of the electron-rich pyrrole product and its precursors.
Caption: Troubleshooting workflow for thermal runaway.
-
Preventative Strategy:
-
Mechanical Stirring: Use an overhead mechanical stirrer instead of a magnetic stir bar, especially for reactions larger than 100 mL. This ensures efficient mixing and heat dissipation.
-
Controlled Addition Rate: Add the zinc dust and oxime solution slowly and in small portions. If the temperature begins to rise too quickly, pause the addition until it subsides.
-
Adequate Cooling: Use a large ice-water bath and ensure the flask is well-immersed. For larger-scale reactions, a cooling system with a circulating chiller may be necessary.
-
Summary of Key Parameters and Byproducts
| Parameter | Recommended Condition | Rationale / Consequence of Deviation | Common Byproduct |
| α-Amino-ketone | Generated in situ | Pre-forming or isolating leads to rapid self-condensation. | Pyrazine |
| Temperature | 25-40°C | Highly exothermic; >50°C leads to decomposition and polymerization. | Polymeric Tar |
| Reducing Agent | Zinc dust in Acetic Acid | Provides controlled reduction of the oxime to the amine.[8] | - |
| Stirring | Vigorous (Mechanical) | Prevents localized hot spots and ensures even heat distribution. | Polymeric Tar |
| Addition Rate | Slow, portion-wise | Maintains temperature control and low steady-state amine concentration. | Pyrazine, Tar |
Conclusion
Successfully navigating the Knorr pyrrole synthesis hinges on understanding and controlling the reactivity of the unstable α-amino-ketone intermediate. By employing an in situ generation strategy with meticulous temperature management, researchers can effectively suppress the primary byproduct pathways—pyrazine formation and thermal decomposition. The protocols and troubleshooting logic provided in this guide are designed to empower you to overcome these challenges, leading to higher yields, cleaner reaction profiles, and more reliable outcomes in your synthetic endeavors.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. books.rsc.org [books.rsc.org]
- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. Page loading... [guidechem.com]
Technical Support Center: Challenges in the Scale-Up of Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of ethyl 5-methyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important heterocyclic compound. This compound serves as a crucial intermediate in the development of various pharmaceutical agents.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and scalable synthesis.
Recommended Synthetic Route: Modified Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a reliable method for the preparation of substituted pyrroles.[3][4] It involves the condensation of a β-ketoester, an α-haloketone, and an amine or ammonia.[3] For the synthesis of this compound, a common approach involves the reaction of ethyl acetoacetate, chloroacetone, and an ammonia source.
Reaction Mechanism Overview
The synthesis proceeds through the initial formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile attacking the α-haloketone. Subsequent cyclization and dehydration yield the desired pyrrole.[3]
Caption: Generalized mechanism of the Hantzsch pyrrole synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields are a common frustration, especially during scale-up.[5] Several factors can contribute to this issue.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to byproduct formation.[6] |
| Sub-optimal Reaction Conditions | The temperature and pH of the reaction are critical.[6] Ensure the reaction is maintained at the optimal temperature. The pH should be controlled, as highly acidic conditions can favor the formation of furan byproducts.[7][8] The use of a weak acid catalyst, like acetic acid, can be beneficial.[8] |
| Poor Quality Starting Materials | Impurities in starting materials can significantly impact the reaction outcome, leading to side reactions and reduced yields.[6] Use high-purity ethyl acetoacetate, chloroacetone, and a reliable source of ammonia. |
| Competing Side Reactions | The Hantzsch synthesis can be accompanied by the Feist-Bénary furan synthesis as a side reaction.[7][9] To favor the pyrrole formation, ensure a sufficient concentration of the amine (ammonia) is present.[7] |
Q2: I am observing a significant amount of a major byproduct. How can I identify and minimize it?
The most common byproduct in this synthesis is the corresponding furan derivative, formed via the Feist-Bénary furan synthesis.[7][9]
-
Identification: The furan byproduct will have a different retention factor (Rf) on a TLC plate and a distinct mass in LC-MS analysis. 1H NMR spectroscopy can also be used for structural confirmation.
-
Minimization Strategies:
-
Amine Concentration: A higher concentration of ammonia will favor the nucleophilic attack of the enamine, leading to the desired pyrrole.[7]
-
pH Control: As mentioned, maintaining a neutral to slightly basic pH can suppress the acid-catalyzed furan formation.[7][8]
-
Temperature Management: Avoid excessive heating, as higher temperatures can promote side reactions.[6]
-
Q3: The reaction is generating a lot of tar-like material, making work-up and purification difficult. What is causing this and how can I prevent it?
Tar formation is a common issue in many organic syntheses, particularly when scaling up.[5]
| Potential Cause | Recommended Solution |
| Localized Overheating ("Hot Spots") | In larger reactors, inefficient stirring and heat transfer can lead to localized overheating, causing decomposition and polymerization of reactants and products.[5] Ensure vigorous stirring and use a jacketed reactor with an efficient heat transfer fluid for better temperature control. |
| High Concentration of Reactants | Running the reaction at a very high concentration can increase the likelihood of intermolecular side reactions leading to oligomers and polymers. Consider optimizing the solvent volume. |
| Instability of Intermediates | Some intermediates in the reaction pathway may be unstable and prone to polymerization under the reaction conditions. Controlled, slow addition of one of the reactants (e.g., chloroacetone) can help to keep the concentration of reactive intermediates low at any given time.[5] |
Q4: I'm having trouble with the purification of the final product. What are the best practices for obtaining high-purity this compound?
Purification can be challenging, especially at a larger scale.
-
Initial Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. Quenching the reaction with a mild base like sodium bicarbonate solution can neutralize any acid catalyst.[5]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective and scalable purification method. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For laboratory-scale purification or to remove closely related impurities, flash column chromatography on silica gel is a viable option.[5] However, this method can be less practical and more costly for large-scale production.[5]
-
Distillation: If the product is a high-boiling liquid, vacuum distillation might be an option, although thermal degradation is a risk for many pyrrole derivatives.[6]
Caption: A systematic workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to Hantzsch synthesis for this molecule?
Yes, other classical pyrrole syntheses could be adapted.
-
Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino-ketone with a β-ketoester.[4] For this specific target, it would require the synthesis of α-aminopropionaldehyde or a synthetic equivalent, which can be challenging due to self-condensation.[10]
-
Paal-Knorr Pyrrole Synthesis: This is a very common and straightforward method that involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.[4][8][11] The main challenge for this route would be the synthesis of the required 1,4-dicarbonyl precursor.[11]
Q2: What are the key safety considerations when scaling up this synthesis?
Scaling up introduces significant safety concerns that must be addressed.[5]
-
Thermal Hazards: The reaction can be exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to a thermal runaway.[5] A thorough thermal hazard evaluation is crucial, and a reactor with adequate cooling capacity is essential.
-
Reagent Handling: Chloroacetone is a lachrymator and is toxic. Handling large quantities requires appropriate personal protective equipment (PPE) and engineering controls, such as a well-ventilated fume hood or a closed system.
-
Solvent Safety: The choice of solvent should take into account its flammability, toxicity, and environmental impact, which are magnified at scale.[5]
Q3: Can continuous flow chemistry be beneficial for the scale-up of this synthesis?
Continuous flow chemistry offers several advantages for scaling up pyrrole synthesis.[5][12][13][14]
-
Enhanced Safety: The small volume of the reactor minimizes the amount of hazardous material at any given time, reducing the risk of thermal runaway.[5]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for excellent control over reaction temperature and mixing, which can lead to higher yields and fewer byproducts.[13]
-
Facilitated Scale-Up: Scaling up in a flow system often involves running the reactor for a longer time or using multiple reactors in parallel ("numbering-up"), which can be more straightforward than transitioning to a much larger batch reactor.[13] Research has shown successful scale-up of pyrrole synthesis using microreactors, achieving high production rates.[12][13][14]
Q4: How does the stability of the final product affect storage and handling?
Pyrroles and their derivatives can be sensitive to light, heat, and oxygen, which may cause degradation over time.[6] For long-term storage, it is advisable to keep the this compound in a tightly sealed, amber-colored container, under an inert atmosphere (e.g., nitrogen or argon), and at a reduced temperature.[6]
References
- 1. This compound [myskinrecipes.com]
- 2. scispace.com [scispace.com]
- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. biosynce.com [biosynce.com]
- 7. benchchem.com [benchchem.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. m.youtube.com [m.youtube.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. research.tue.nl [research.tue.nl]
Technical Support Center: Synthesis of Ethyl 5-methyl-1H-pyrrole-3-carboxylate
Welcome to the technical support center for the synthesis of ethyl 5-methyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of its workup and purification. The protocols and insights provided herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis is most commonly achieved through classical methods such as the Hantzsch or Paal-Knorr pyrrole syntheses.[2][3] While the ring-forming reactions are well-documented, the success of the synthesis often hinges on a meticulous and well-understood workup procedure. This guide focuses on transforming a crude reaction mixture into a pure, characterizable product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the workup of this compound synthesis.
Q1: My reaction mixture is a dark, tarry, or polymeric material. What happened and can it be salvaged?
A1: The formation of dark, insoluble materials is a frequent issue in pyrrole synthesis and typically points to side reactions or product degradation.
-
Causality: Pyrroles, especially those with unsubstituted positions, are electron-rich and can be sensitive to strong acids, heat, and air (oxidation).[4] Overly aggressive reaction conditions (e.g., high temperatures, prolonged reaction times) or a poorly controlled pH can lead to polymerization or decomposition.[5] The purity of starting materials is also critical; impurities can initiate unwanted side reactions.[6]
-
Troubleshooting & Salvage:
-
Re-evaluate Reaction Conditions: Ensure the temperature was strictly controlled. For acid-catalyzed reactions like the Paal-Knorr synthesis, using a weak acid like acetic acid is often preferable to strong mineral acids, which can promote the formation of furan byproducts or lead to degradation.[7]
-
Attempted Extraction: Before discarding the mixture, attempt to dissolve a small portion in a range of solvents (e.g., dichloromethane, ethyl acetate, THF). If a significant portion dissolves, you may be able to salvage some product through liquid-liquid extraction followed by extensive column chromatography. However, yields will likely be low.
-
Preventative Measures: For future syntheses, use freshly purified reagents and ensure an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive.[6]
-
Q2: My yield is consistently low after the workup. Where am I losing my product?
A2: Low yields can stem from an incomplete reaction or losses during the workup phase. Let's focus on the workup.
-
Potential Loss Points & Solutions:
-
Incomplete Extraction: Pyrrole carboxylates can have moderate polarity. Ensure you are using an appropriate extraction solvent (ethyl acetate or dichloromethane are common choices) and performing multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery from the aqueous layer.
-
Emulsion Formation: Emulsions at the aqueous-organic interface can trap your product. To break emulsions, try adding brine (saturated aqueous NaCl solution) or allowing the separatory funnel to stand for an extended period.
-
Premature Precipitation: If the product is a solid, it might precipitate during quenching or extraction if the solvent becomes too saturated. If you observe a solid between layers, you may need to add more organic solvent to redissolve it before completing the separation.
-
Loss During Purification: Adsorption onto silica gel during chromatography can be a major source of loss. Using a less polar eluent system initially and gradually increasing polarity can help. Alternatively, if the product is crystalline, recrystallization is often a more efficient purification method for minimizing loss.
-
Q3: My final product is an oil, but the literature reports a solid. How can I induce crystallization?
A3: Obtaining an oil when a solid is expected usually indicates the presence of impurities that inhibit the formation of a crystal lattice.
-
Troubleshooting Crystallization:
-
Purity Check: First, re-assess the purity of your product by TLC or ¹H NMR. If significant impurities are present, another round of purification (e.g., column chromatography) is necessary.
-
Solvent Systems: The choice of solvent is critical for recrystallization. A good solvent system will dissolve the compound when hot but not when cold. Test small aliquots of your oil in various solvents (e.g., hexane, ethyl acetate/hexane, ethanol/water, diethyl ether) to find a suitable one.
-
Techniques to Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites.
-
Seeding: If you have a pure crystal of the product (from a previous batch or a colleague), add a tiny speck to the cold, saturated solution to initiate crystal growth.
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane) to the oil and stir vigorously. This can sometimes wash away impurities and force the product to solidify.
-
-
Q4: I am observing a significant furan byproduct in my Paal-Knorr synthesis. How can I avoid this?
A4: Furan formation is the most common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material.[6]
-
Mechanistic Insight: The reaction pathway to either the pyrrole or the furan is a competition controlled by pH. Strongly acidic conditions (pH < 3) favor the dehydration pathway that leads to the furan.[3][7]
-
Mitigation Strategies:
-
Control Acidity: The key is to maintain neutral or weakly acidic conditions. Using acetic acid as the catalyst and solvent is a common and effective strategy.[8] Avoid strong acids like HCl or H₂SO₄.
-
Amine Choice: The reaction works best with ammonia or primary amines. The amine acts as the nucleophile that intercepts the dicarbonyl before it can cyclize into a furan.[3]
-
Workup Consideration: During the workup, neutralize any acid catalyst promptly with a weak base (e.g., saturated sodium bicarbonate solution) to prevent further furan formation.[9]
-
| Problem | Potential Cause | Recommended Solution |
| Dark, Tarry Mixture | Overheating, strong acid, impure reagents | Control temperature, use weak acid (e.g., acetic acid), purify starting materials.[6] |
| Low Yield | Incomplete extraction, emulsion, loss on silica | Perform multiple extractions, use brine to break emulsions, consider recrystallization over chromatography. |
| Oily Product | Impurities inhibiting crystallization | Re-purify via column chromatography, then screen solvents for recrystallization, try scratching or seeding. |
| Furan Byproduct | Reaction conditions are too acidic | Run the reaction under neutral or weakly acidic conditions (e.g., in acetic acid).[7] |
| Persistent Water in Organic Layer | Inefficient drying agent | Use anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), ensure sufficient quantity and contact time. |
Standard Workup & Purification Protocol
This section provides a generalized, step-by-step procedure for the workup of this compound synthesized via a Hantzsch or Paal-Knorr type reaction.
Experimental Protocol
-
Reaction Quenching & Solvent Removal:
-
Once the reaction is deemed complete by TLC, cool the mixture to room temperature.
-
If the reaction was run in a high-boiling solvent (e.g., acetic acid, DMF), pour the mixture into a beaker containing ice water or a saturated aqueous solution of sodium bicarbonate. This will precipitate the crude product or prepare the mixture for extraction.
-
If a low-boiling solvent (e.g., ethanol, THF) was used, remove the bulk of the solvent under reduced pressure using a rotary evaporator.[9]
-
-
Liquid-Liquid Extraction:
-
Transfer the aqueous mixture (or the residue dissolved in water) to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
-
Washing the Organic Layer:
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Column Chromatography: If the crude product is an oil or contains multiple impurities, purify it by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.[9]
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization is preferred. Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, or an ethyl acetate/hexane mixture) and allow it to cool slowly to form pure crystals.
-
Workup Procedure Flowchart
Caption: General workflow for the workup and purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for common workup and purification issues.
References
- 1. This compound [myskinrecipes.com]
- 2. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate
A Comparative Analysis of Spectroscopic and Chromatographic Techniques
Disclaimer: This guide provides a comprehensive overview of analytical methods for the characterization of ethyl 5-methyl-1H-pyrrole-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, the spectral and chromatographic data presented herein are predicted based on the analysis of structurally related compounds. This approach is intended to be illustrative and to provide researchers with a robust framework for method development and data interpretation.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any synthetic compound destined for high-value applications, unambiguous structural confirmation and purity assessment are paramount. This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of the primary analytical techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
The choice of analytical methodology is not arbitrary; it is dictated by the specific questions being asked. Are we confirming the molecular structure? Assessing purity? Quantifying the compound in a complex matrix? This guide will explore the causality behind the selection of each technique and the experimental parameters, providing a self-validating system for the comprehensive analysis of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of a molecule.
A. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| NH | ~8.5-9.5 | br s | 1H | - |
| H4 | ~6.5-7.0 | d | 1H | ~2-3 |
| H2 | ~7.0-7.5 | d | 1H | ~2-3 |
| O-CH₂ | ~4.2 | q | 2H | ~7 |
| CH₃ (pyrrole) | ~2.2 | s | 3H | - |
| O-CH₂-CH₃ | ~1.3 | t | 3H | ~7 |
Predicted data is based on spectral analysis of similar pyrrole-3-carboxylate esters.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better resolution.
-
Tune and shim the probe to the deuterium frequency of the solvent.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to determine proton connectivity.
-
B. ¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information on the number and types of carbon atoms in a molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C5 | ~130-135 |
| C2 | ~120-125 |
| C4 | ~110-115 |
| C3 | ~115-120 |
| O-CH₂ | ~60 |
| CH₃ (pyrrole) | ~12 |
| O-CH₂-CH₃ | ~14 |
Predicted data is based on spectral analysis of similar pyrrole-3-carboxylate esters.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Switch the spectrometer to the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform, phase correction, and calibration similar to ¹H NMR.
-
The Subtle Shift: A Comparative Guide to the Biological Activities of Ethyl 5-Methyl-1H-pyrrole-3-carboxylate and Its Positional Isomers
In the landscape of drug discovery and development, the pyrrole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] Its versatile nature allows for a wide range of chemical modifications, leading to a diverse spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide delves into the nuanced world of positional isomerism, focusing on ethyl 5-methyl-1H-pyrrole-3-carboxylate and its closely related isomers. While direct comparative studies profiling these specific isomers in parallel across various biological assays are notably scarce in publicly available literature, this guide will synthesize existing data on individual isomers and related pyrrole derivatives to provide researchers, scientists, and drug development professionals with a framework for understanding their potential biological significance. We will explore the structure-activity relationships that govern their efficacy and provide detailed, field-proven experimental protocols for their evaluation.
The Isomeric Landscape: Does a Methyl Group's Position Matter?
The core structure under consideration is an ethyl pyrrole-3-carboxylate scaffold with a single methyl group substitution on the pyrrole ring. The seemingly minor shift in the methyl group's position from C5 to C4 or C2 can have profound implications for the molecule's three-dimensional shape, electronic distribution, and ultimately, its interaction with biological targets.
Anticancer Potential: Targeting the Machinery of Cell Division
Pyrrole derivatives have emerged as a significant class of anticancer agents, with mechanisms of action that include the disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis.[2][5]
While specific data for the title compound and its isomers is limited, studies on related ethyl 2-amino-pyrrole-3-carboxylates have demonstrated potent cytotoxic activities against various cancer cell lines. This suggests that the ethyl pyrrole-3-carboxylate scaffold is a promising starting point for the development of novel anticancer therapeutics. The position of substituents on the pyrrole ring is known to be a critical determinant of activity.
Hypothetical Comparative Anticancer Activity:
Based on general structure-activity relationship (SAR) studies of pyrrole derivatives, it is plausible that the position of the methyl group could influence anticancer potency. For instance, a methyl group at the C5 position might offer a different steric and electronic profile compared to a C2 or C4 substitution, potentially affecting binding to target proteins like tubulin or kinases.
| Compound | Cancer Cell Line | Reported Activity (IC50) | Reference |
| Ethyl 2-amino-pyrrole-3-carboxylate derivative | Various | Micromolar range | Not available in search results |
| Other substituted pyrrole derivatives | Various | Varies with substitution | [2][5] |
Note: This table is illustrative due to the lack of direct comparative data for the specified isomers.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[6][7][8][9]
Workflow for MTT Assay:
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare stock solutions of the pyrrole isomers in a suitable solvent (e.g., DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: A Defense Against Pathogens
Pyrrole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[3][4][10][11] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Again, direct comparative data for the title isomers is lacking. However, studies on various substituted pyrroles have shown that the nature and position of substituents on the pyrrole ring significantly influence their antimicrobial potency. For example, some 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives have shown activity against Staphylococcus species.[12]
Hypothetical Comparative Antimicrobial Activity:
The lipophilicity and electronic properties of the pyrrole isomers, which are influenced by the methyl group's position, would likely affect their ability to penetrate bacterial cell walls and interact with intracellular targets.
| Compound | Bacterial Strain | Reported Activity (MIC) | Reference |
| 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid | Staphylococcus spp. | Appreciable activity | [12] |
| Other substituted pyrrole derivatives | Various | Varies with substitution | [3][4][10][11] |
Note: This table is illustrative due to the lack of direct comparative data for the specified isomers.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15][16][17]
Workflow for Broth Microdilution Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrrole isomers in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Certain pyrrole derivatives have demonstrated significant anti-inflammatory properties.[18][19][20][21] Their mechanisms of action often involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and the modulation of pro-inflammatory cytokine production.[18][20]
The position of the methyl group on the pyrrole ring could influence the molecule's ability to fit into the active site of enzymes like COX, thereby affecting its anti-inflammatory potency.
Hypothetical Comparative Anti-inflammatory Activity:
| Compound | In Vivo Model | Reported Activity | Reference |
| Fused pyrrole derivatives | Carrageenan-induced paw edema | Significant inhibition | [18] |
| Other substituted pyrrole derivatives | Various inflammatory models | Varies with substitution | [19][20][21] |
Note: This table is illustrative due to the lack of direct comparative data for the specified isomers.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening the acute anti-inflammatory activity of compounds.[22][23][24][25]
Workflow for Carrageenan-Induced Paw Edema Assay:
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Grouping and Dosing: Divide rats into groups and administer the test compounds (pyrrole isomers) or a vehicle control orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Potential Mechanisms of Action: A Look into the Signaling Pathways
The biological activities of pyrrole derivatives are underpinned by their interactions with various cellular pathways.
Anticancer Mechanism: A prominent mechanism for many anticancer compounds is the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[1][26]
Representative Signaling Pathway (EGFR/VEGFR Inhibition):
Caption: Inhibition of EGFR/VEGFR signaling by a pyrrole derivative.
Conclusion and Future Directions
While this guide highlights the significant potential of this compound and its isomers in various biological applications, the lack of direct comparative data underscores a critical gap in the current research landscape. Future studies should focus on the parallel synthesis and evaluation of these positional isomers to elucidate the precise impact of the methyl group's location on their anticancer, antimicrobial, and anti-inflammatory activities. Such research will be invaluable for the rational design of more potent and selective pyrrole-based therapeutics. The detailed protocols provided herein offer a robust framework for conducting these essential comparative investigations.
References
- 1. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. atcc.org [atcc.org]
- 10. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 14. protocols.io [protocols.io]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors | MDPI [mdpi.com]
- 20. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of Ethyl 5-methyl-1H-pyrrole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Central Role of Spectroscopy in Pyrrole Chemistry
The biological activity of pyrrole derivatives is intrinsically linked to their substitution patterns. Minor positional changes of functional groups can drastically alter their pharmacological profile. Therefore, a multi-faceted spectroscopic approach is not just recommended but essential for confirming regiochemistry, substitution, and purity. This guide focuses on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed molecular blueprint.
Expertise & Experience: Why NMR is Indispensable
For substituted pyrroles, ¹H NMR is the definitive technique for establishing the substitution pattern on the aromatic ring. The coupling constants (J-values) between adjacent protons provide unequivocal evidence of their relative positions. ¹³C NMR complements this by confirming the carbon skeleton and the electronic environment of each carbon atom.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Causality in Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, if the compound has limited solubility or if proton exchange with the solvent is a concern (e.g., for the N-H proton), dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[1]
Data Interpretation:
-
N-H Proton: Typically appears as a broad singlet at a downfield chemical shift (δ 8.0-9.0 ppm), the position of which is highly dependent on concentration and solvent.
-
Pyrrole Ring Protons: The chemical shifts of the protons directly attached to the pyrrole ring are sensitive to the electronic nature of the substituents. For a 3-carboxylate derivative, the C2-H and C4-H protons will have distinct chemical shifts.
-
Ethyl Ester Protons: This group gives rise to a characteristic quartet (CH₂) and a triplet (CH₃), typically around δ 4.2 and δ 1.3 ppm, respectively, with a coupling constant of ~7 Hz.
-
Methyl Group Protons: The C5-methyl group will appear as a singlet, typically around δ 2.2-2.4 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
Data Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is one of the most downfield signals, typically appearing around δ 164-165 ppm.[1]
-
Pyrrole Ring Carbons: The carbons of the pyrrole ring resonate in the aromatic region (δ 108-140 ppm). Their specific shifts are influenced by the attached substituents. For instance, the carbon bearing the carboxylate group (C3) will be shifted relative to the others.
-
Ethyl Ester & Methyl Carbons: The ethyl group carbons (CH₂ and CH₃) and the C5-methyl carbon appear in the upfield region of the spectrum.
Comparative NMR Data for Ethyl 5-methyl-1H-pyrrole-3-carboxylate Derivatives
The following table summarizes expected chemical shifts for the parent compound and compares how they might change with the introduction of an electron-donating group (EDG) like -OCH₃ or an electron-withdrawing group (EWG) like -NO₂ at the C2 position.
| Group | Parent Compound (¹H / ¹³C) | Derivative with C2-EWG (e.g., -NO₂) (¹H / ¹³C) | Derivative with C2-EDG (e.g., -OCH₃) (¹H / ¹³C) |
| N-H | δ ~8.6 (br s) / - | δ > 8.8 (br s) / - | δ < 8.5 (br s) / - |
| C2-H | δ ~7.5 (d) / δ ~124 | - / C2 signal shifts downfield | - / C2 signal shifts upfield |
| C4-H | δ ~6.8 (d) / δ ~114 | Shifts downfield (δ > 7.0) / Shifts downfield | Shifts upfield (δ < 6.8) / Shifts upfield |
| C5-CH₃ | δ ~2.3 (s) / δ ~13 | Shifts slightly downfield / Shifts slightly downfield | Shifts slightly upfield / Shifts slightly upfield |
| Ester -OCH₂CH₃ | δ ~4.2 (q) / δ ~60 | Minimal change | Minimal change |
| Ester -OCH₂CH₃ | δ ~1.3 (t) / δ ~14 | Minimal change | Minimal change |
| C=O | - / δ ~164 | Shifts slightly downfield | Shifts slightly upfield |
Note: These are representative values. Actual chemical shifts can vary based on solvent and specific molecular structure.[1]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrrole derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H signals to determine proton ratios and analyze coupling patterns and chemical shifts to assign the structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.
Expertise & Experience: The Diagnostic Power of IR
For pyrrole-3-carboxylate derivatives, IR spectroscopy provides a quick and reliable confirmation of key structural features. The presence and position of the N-H stretch and the ester C=O stretch are highly diagnostic. Any significant deviation from the expected frequencies can indicate unintended structural changes or the presence of impurities. For example, intermolecular hydrogen bonding involving the N-H and C=O groups can cause broadening and a shift to lower wavenumbers for these bands.
Data Interpretation and Comparison
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance for Pyrrole Derivatives |
| N-H Stretch | 3300 - 3100 (broad) | Confirms the presence of the pyrrole N-H group. Broadening is often due to hydrogen bonding.[2][3] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Indicates the C-H bonds on the pyrrole ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Corresponds to the C-H bonds of the ethyl and methyl groups. |
| C=O Stretch (Ester) | 1720 - 1680 | A strong, sharp peak confirming the ester functional group. Its position is sensitive to conjugation and substitution. |
| C=C Stretch (Ring) | 1580 - 1470 | Characteristic stretching vibrations of the pyrrole ring.[3] |
| C-O Stretch (Ester) | 1300 - 1150 | A strong band associated with the C-O single bond of the ester.[4] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special preparation is needed.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Lower the ATR press and apply gentle pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is crucial for confirming its elemental composition.
Expertise & Experience: Confirming the Final Piece
High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental formula of a newly synthesized compound.[1] By providing a mass measurement with high accuracy (typically to four or five decimal places), it allows for the calculation of a unique elemental formula, ruling out other possibilities with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information that corroborates NMR data.
Data Interpretation and Comparison
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule, providing the molecular weight. For this compound (C₉H₁₃NO₂), the expected monoisotopic mass is approximately 167.09 g/mol .
-
Fragmentation Patterns: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the loss of ethylene (-C₂H₄, 28 Da) via McLafferty rearrangement.
| Technique | Information Provided | Application to Pyrrole Derivatives |
| Electron Ionization (EI) | Provides a molecular ion peak and a rich fragmentation pattern. | Useful for structural elucidation by analyzing fragment ions, often used with Gas Chromatography (GC-MS). |
| Electrospray Ionization (ESI) | A soft ionization technique that typically yields the protonated molecule [M+H]⁺. | Ideal for obtaining the molecular weight of polar compounds with minimal fragmentation. Often used with Liquid Chromatography (LC-MS).[1] |
| High-Resolution MS (HRMS) | Provides highly accurate mass measurement. | Allows for the unambiguous determination of the elemental formula.[1] |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their m/z ratio.
-
Data Analysis: Determine the m/z of the molecular ion peak and, if using HRMS, compare the measured mass to the calculated mass for the expected formula.
Integrated Workflow for Structural Verification
No single technique provides all the necessary information. True confidence in structural assignment comes from the convergence of data from multiple, orthogonal techniques.
Logical Workflow Diagram
The following diagram illustrates a logical workflow for the complete spectroscopic analysis of a newly synthesized this compound derivative.
Caption: A typical workflow for the synthesis and structural elucidation of pyrrole derivatives.
Synergistic Data Interpretation Diagram
This diagram shows how data from each technique contributes to the final structural assignment.
Caption: Integration of spectroscopic data for unambiguous structure confirmation.
Conclusion
The robust characterization of this compound derivatives is a cornerstone of their successful application in drug discovery and development. A systematic and integrated analytical approach utilizing NMR, IR, and Mass Spectrometry is essential. By understanding the strengths and nuances of each technique, researchers can confidently verify the structure and purity of their compounds, ensuring the integrity and reproducibility of their scientific findings. This guide serves as a framework for establishing self-validating analytical protocols grounded in sound scientific principles.
References
A Senior Application Scientist's Guide to Validating the Structure of Ethyl 5-methyl-1H-pyrrole-3-carboxylate with 2D NMR
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While 1-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview of a molecule's composition, it often falls short of providing the definitive connectivity map required to distinguish between isomers or confirm regiochemistry. This guide provides an in-depth, practical comparison of 1D versus 2D NMR techniques for the structural validation of Ethyl 5-methyl-1H-pyrrole-3-carboxylate, demonstrating why a multi-dimensional approach is indispensable for achieving absolute structural certainty.
We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a self-validating workflow from sample preparation to final data interpretation.
The Challenge: Beyond the Ambiguity of 1D NMR
Let's consider our target molecule: this compound. A standard ¹H NMR spectrum will reveal the expected signals: an NH proton, two distinct pyrrole ring protons, a methyl singlet, and the characteristic quartet and triplet of an ethyl group. Similarly, a ¹³C NMR spectrum will show the correct number of carbon signals.
However, a critical question remains unanswered by 1D data alone: What is the precise substitution pattern on the pyrrole ring? How can we be certain that we have the 3,5-substituted isomer and not, for instance, the 2,4-substituted isomer? While chemical shift predictions can offer clues, they are not irrefutable proof. To resolve this ambiguity, we must visualize the molecular skeleton through bonding correlations, a task for which 2D NMR is perfectly suited.[1][2]
The 2D NMR Toolkit: A Multi-faceted Approach to Structural Elucidation
To build a complete picture of the molecule, we employ a suite of 2D NMR experiments, each providing a unique piece of the structural puzzle. The combination of these experiments provides a self-validating dataset for confident structure determination.[1][3][4]
-
COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is invaluable for tracing out proton-proton networks, such as the interconnected methylene and methyl groups of the ethyl ester.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to via a one-bond coupling (¹JCH). It acts as a powerful bridge between the ¹H and ¹³C spectra, definitively linking each proton signal to its corresponding carbon atom.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for skeletal mapping. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). These long-range correlations are the key to connecting molecular fragments and establishing the regiochemistry of the substituents on the pyrrole ring.[5][6]
Experimental Workflow: From Sample to Structure
A robust dataset begins with meticulous preparation. The following workflow outlines the critical stages for acquiring high-quality 2D NMR data.
Caption: High-level workflow for 2D NMR structural validation.
Experimental Protocol: Sample Preparation
The quality of the final spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity, leading to sharp signals and reliable data.[7]
-
Weighing the Sample: For a typical suite of 2D experiments on a modern spectrometer, 15-25 mg of the compound is sufficient.[8]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Use approximately 0.6-0.7 mL of solvent to ensure a sufficient sample height in the tube (at least 4-5 cm).[9][10] Using a deuterated solvent is crucial as the spectrometer uses the deuterium signal for field-frequency stabilization (the "lock").
-
Dissolution and Filtration: Dissolve the sample in the solvent, using a small vial for easier mixing. To avoid spectral artifacts and poor shimming caused by particulate matter, filter the solution through a Pasteur pipette packed with a small plug of glass wool or cotton directly into a clean, high-quality NMR tube.[10]
-
Final Steps: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Data Interpretation: Assembling the Structural Puzzle
Let us now analyze the expected data from our suite of NMR experiments to validate the structure of this compound.
Structure for Annotation:
Step 1: Analysis of 1D ¹H and ¹³C NMR Data
The first step is to make preliminary assignments based on the 1D spectra. Chemical shifts are influenced by the electronic environment, providing clues to the identity of each nucleus.[11][12] The data presented below are predicted based on typical values for similar structures.[13][14][15]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹³C δ (ppm) | ¹H δ (ppm) | ¹H Multiplicity | ¹H Integration |
| 1 -NH | - | ~8.8 | broad singlet | 1H |
| 2 -CH | ~118.0 | ~7.4 | singlet | 1H |
| 3 -C | ~115.0 | - | - | - |
| 4 -CH | ~128.0 | ~6.6 | singlet | 1H |
| 5 -C | ~139.0 | - | - | - |
| 6 -CH₃ | ~13.0 | ~2.2 | singlet | 3H |
| 7 -C=O | ~165.0 | - | - | - |
| 8 -OC H₂ | ~59.5 | ~4.2 | quartet | 2H |
| 9 -CH₃ | ~14.5 | ~1.3 | triplet | 3H |
Step 2 & 3: Correlation via HSQC and COSY
-
HSQC: The HSQC spectrum will show cross-peaks connecting each proton signal (except the NH) to its directly attached carbon. For example, the proton signal at δ 2.2 ppm will correlate to the carbon signal at δ 13.0 ppm, confirming this pair as the C6-H methyl group. Likewise, the quartet at δ 4.2 ppm will correlate to the carbon at δ 59.5 ppm (C8), and the triplet at δ 1.3 ppm will correlate to the carbon at δ 14.5 ppm (C9).[1][5]
-
COSY: The COSY spectrum will primarily show a strong cross-peak between the protons of the ethyl group: the quartet at δ 4.2 ppm (H8) and the triplet at δ 1.3 ppm (H9). This confirms their three-bond coupling and establishes the ethyl fragment. Depending on the solvent and concentration, weak correlations might be observed between the NH proton and the adjacent ring proton (H2 or H4), but these are not always reliable.[3][5]
Step 4: The Definitive Proof from HMBC
The HMBC spectrum provides the crucial long-range correlations that piece the molecular skeleton together and confirm the substituent positions. We look for correlations from protons to carbons that are 2 or 3 bonds away.
Table 2: Key 2D NMR Correlations for Structural Validation
| Proton(s) | Key COSY Correlation | Key HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | Interpretation |
| H6 (δ ~2.2) | None | C6 (δ ~13.0) | C5 , C4 | The methyl group protons (H6) correlate to the quaternary carbon C5 and the methine carbon C4. This unambiguously places the methyl group at the C5 position. |
| H4 (δ ~6.6) | None | C4 (δ ~128.0) | C5 , C3 , C2 | The ring proton H4 shows correlations to its neighboring carbons, confirming its position between C3 and C5. |
| H2 (δ ~7.4) | None | C2 (δ ~118.0) | C3 , C4 , C5-C | The ring proton H2 shows correlations across the ring, further confirming the overall pyrrole structure. |
| H8 (δ ~4.2) | H9 (δ ~1.3) | C8 (δ ~59.5) | C7 (C=O), C9 | The methylene protons of the ethyl group (H8) show a strong correlation to the carbonyl carbon (C7). This proves the ethyl group is part of an ester and is attached to the ring via the carbonyl at C3. |
The diagram below visualizes the most critical HMBC correlations that lock in the molecular structure.
Caption: Key HMBC correlations confirming substituent positions.
Conclusion: A Self-Validating System
By systematically analyzing the data from COSY, HSQC, and HMBC experiments, we move from isolated fragments to a fully confirmed molecular structure. The HSQC data validates the direct C-H connections proposed by 1D NMR. The COSY data confirms the proton-proton network within the ethyl group. Finally, the critical HMBC correlations—specifically from the C6 methyl protons to C5 and C4, and from the C8 methylene protons to the C7 carbonyl—provide irrefutable evidence for the 3,5-substitution pattern.
This integrated, multi-dimensional approach creates a self-validating system where each piece of data corroborates the others. It eliminates the ambiguity inherent in 1D NMR analysis alone and provides the high level of structural confidence required by researchers in the pharmaceutical and chemical sciences.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: How to interpret 2D NMR spectra [orgspectroscopyint.blogspot.com]
- 4. omicsonline.org [omicsonline.org]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. youtube.com [youtube.com]
- 7. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
- 8. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. ijirset.com [ijirset.com]
- 12. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 13. rsc.org [rsc.org]
- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 15. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
A Comparative Guide to the Synthesis of Ethyl 5-Methyl-1H-pyrrole-3-carboxylate: Classical Routes and Modern Reagents
For researchers and professionals in drug development and materials science, the pyrrole scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals, natural products, and functional materials makes the efficient synthesis of substituted pyrroles a critical area of study. This guide provides an in-depth, objective comparison of the primary synthetic routes for a key building block: ethyl 5-methyl-1H-pyrrole-3-carboxylate. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into the Paal-Knorr, Knorr, and Hantzsch syntheses. This analysis is supported by quantitative data, detailed protocols, and mechanistic diagrams to empower you in selecting the optimal pathway for your research objectives.
At a Glance: Performance Comparison of Core Synthetic Methods
The selection of a synthetic strategy is a multi-faceted decision, balancing yield, reagent availability, scalability, and reaction conditions. The following table provides a high-level comparison of the classical methods discussed in this guide for synthesizing substituted pyrroles.
| Synthesis Method | Typical Substrates | Key Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-TsOH, Lewis acids (e.g., FeCl₃) | 25 - 110 | 15 min - 24 h | 60-95%[1][2] | High atom economy, operational simplicity, generally high yields.[2][3] | Preparation of required unsymmetrical 1,4-dicarbonyl precursors can be challenging.[4][5] |
| Knorr | α-Amino ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 57-80%[1] | Excellent for constructing polysubstituted pyrroles with specific regiochemistry.[6] | α-Amino ketones are often unstable and must be generated in situ; self-condensation is a common side reaction.[7][8] |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base (e.g., ammonia) | Room Temp. - Reflux | Variable | < 50% (Often moderate)[1] | Utilizes readily available starting materials. | Often suffers from lower yields and the formation of by-products.[9] |
Method 1: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing pyrroles.[3] Its enduring utility lies in its straightforward condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under weakly acidic conditions.[10]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl groups, which is often activated by an acid catalyst. This forms a hemiaminal intermediate. A subsequent intramolecular nucleophilic attack by the nitrogen onto the second carbonyl group closes the five-membered ring. The final step is a dehydration cascade, which eliminates two molecules of water to yield the aromatic pyrrole ring.[3][11] The ring-closing step is generally considered the rate-determining step.[4]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Application to this compound Synthesis
To synthesize the target molecule, the required precursors are ethyl 2-formyl-4-oxopentanoate (the 1,4-dicarbonyl component) and ammonia .
Experimental Protocol: Paal-Knorr Synthesis
This protocol is adapted from established procedures utilizing acidic catalysts.[12]
-
Reaction Setup: To a solution of ethyl 2-formyl-4-oxopentanoate (1.0 eq) in glacial acetic acid (5-10 mL per gram of dicarbonyl), add ammonium acetate (1.5 - 2.0 eq).
-
Heating: Fit the flask with a reflux condenser and heat the mixture to 100-110 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Method 2: The Knorr Pyrrole Synthesis
The Knorr synthesis is a powerful method for producing highly substituted pyrroles from different starting components than the Paal-Knorr reaction. It involves the condensation of an α-amino-ketone with a compound containing an active methylene group, such as a β-ketoester.[7]
Mechanistic Rationale
A key challenge in the Knorr synthesis is the instability of α-amino ketones, which readily self-condense.[8] To circumvent this, they are typically generated in situ. A common approach involves the reduction of an α-oximino-β-ketoester using zinc dust in acetic acid.[7] The freshly generated α-amino-β-ketoester then condenses with a second equivalent of a β-ketoester. The mechanism proceeds through the formation of an enamine, followed by intramolecular cyclization and subsequent dehydration to furnish the pyrrole ring.[13]
Caption: Workflow for the Knorr Pyrrole Synthesis.
Application to this compound Synthesis
For the target molecule, this synthesis can be achieved by reacting 1-aminopropan-2-one (the α-amino ketone) with ethyl acetoacetate (the active methylene compound). The 1-aminopropan-2-one would be generated in situ from its corresponding oxime.
Experimental Protocol: Knorr Synthesis
This protocol is based on the classical Knorr method involving in situ generation of the aminoketone.[7][8]
-
Preparation of Oxime (if not available): Dissolve ethyl 2-chloroacetoacetate (1.0 eq) in ethanol. Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water. Stir at room temperature for 12-16 hours. Extract the product, ethyl 2-(hydroxyimino)-3-oxobutanoate.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add ethyl acetoacetate (1.0 eq) dissolved in glacial acetic acid.
-
In Situ Reduction and Condensation: To the stirred solution, gradually and simultaneously add a solution of the prepared oxime (1.0 eq) in acetic acid from the dropping funnel, and small portions of zinc dust (2.0-2.5 eq). The reaction is exothermic and should be maintained at 60-70 °C with an ice bath.[7]
-
Reaction Completion: After the addition is complete, continue stirring for an additional 1-2 hours at the same temperature. Monitor by TLC.
-
Work-up: Pour the reaction mixture over crushed ice and neutralize carefully with a concentrated ammonium hydroxide solution.
-
Purification: The precipitated crude product is collected by vacuum filtration, washed with cold water, and dried. Further purification by recrystallization from ethanol/water provides the target pyrrole.
Method 3: The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is another classical route that offers a different combination of starting materials: an α-haloketone, a β-ketoester, and ammonia or a primary amine.[14]
Mechanistic Rationale
The reaction begins with the formation of an enamine intermediate from the reaction between the β-ketoester and ammonia.[14][15] This enamine then acts as a nucleophile, attacking the α-carbon of the α-haloketone in an Sₙ2 reaction, displacing the halide. The resulting intermediate undergoes an intramolecular condensation (cyclization) where the amine attacks the ketone carbonyl, followed by dehydration to yield the final pyrrole product.[14]
Caption: Mechanism of the Hantzsch Pyrrole Synthesis.
Application to this compound Synthesis
To obtain the target molecule, the required starting materials would be ethyl 2-chloro-3-oxobutanoate (as the α-haloketoester), acetaldehyde , and ammonia . Correction: A more standard Hantzsch approach for the target would use ethyl acetoacetate , chloroacetaldehyde , and ammonia . This would yield ethyl 2-methylpyrrole-3-carboxylate. To get the 5-methyl substitution, the starting materials would need to be ethyl 3-aminobut-2-enoate (from ethyl acetoacetate and ammonia) and 1-chloropropan-2-one. This highlights the potential for isomeric products depending on the specific reagents chosen. Given the complexity and potentially lower yields, this route is often less favored than the Knorr or Paal-Knorr syntheses for this specific target.[1]
Experimental Protocol: Hantzsch Synthesis
This generalized protocol is based on literature procedures.[14]
-
Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and chloroacetone (1.0 eq) in ethanol.
-
Amine Addition: To this solution, add an excess of aqueous ammonia (e.g., 25% solution, 3-4 eq) dropwise while stirring. The reaction may be mildly exothermic.
-
Reaction: Stir the mixture at room temperature or heat gently to reflux for 4-8 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the purified pyrrole.
Senior Application Scientist's Recommendation
The choice of synthetic route for this compound is dictated by project-specific priorities:
-
For Highest Yield and Simplicity: The Paal-Knorr synthesis is the recommended route, provided the starting material, ethyl 2-formyl-4-oxopentanoate, is readily accessible or can be synthesized efficiently. Its operational simplicity and consistently high yields make it ideal for both small-scale and large-scale preparations.[3]
-
For Substrate Availability: The Knorr synthesis offers a robust alternative if the requisite 1,4-dicarbonyl for the Paal-Knorr route is unavailable. Ethyl acetoacetate is a common and inexpensive bulk chemical, making this route attractive from a cost and availability perspective, despite the need for an in situ generation step.[7]
-
For Exploratory or Analog Synthesis: The Hantzsch synthesis is a viable, albeit typically lower-yielding, option. It can be useful for creating diverse libraries of pyrroles due to the wide availability of different β-ketoesters and α-haloketones, but for the specific synthesis of this compound, it is generally less efficient than the other two methods.[1][14]
Modern advancements, including the use of microwave irradiation, heterogeneous catalysts, and flow chemistry, are continually improving the efficiency and environmental footprint of these classical reactions.[12][14][16] Researchers are encouraged to explore these modifications to further optimize reaction times and yields.
References
- 1. benchchem.com [benchchem.com]
- 2. ijprems.com [ijprems.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 15. Hantzch synthesis of pyrrole [quimicaorganica.org]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of the Bioactivity Profile of Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate and Structurally Related Analogs
Introduction: The Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Pyrrole and its derivatives are integral to the structure of numerous natural products, including heme, chlorophyll, and vitamin B12.[2][3] In the realm of synthetic pharmaceuticals, this scaffold is present in a wide array of drugs with diverse therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial agents.[4][5]
This guide focuses on Ethyl 5-methyl-1H-pyrrole-3-carboxylate , a key synthetic intermediate used in the development of more complex, biologically active molecules.[6] While this specific compound is often a starting point rather than a final drug product, understanding its intrinsic bioactivity profile is crucial for guiding the design of novel therapeutics. Here, we provide an in-depth comparative analysis of its bioactivity in key therapeutic areas, juxtaposed with structurally similar compounds to elucidate critical structure-activity relationships (SAR).
Comparative Bioactivity Profiles
The bioactivity of pyrrole derivatives is highly dependent on the nature and position of substituents on the pyrrole ring. We will explore three primary areas of activity: anti-inflammatory, anticancer, and antimicrobial.
Anti-inflammatory Activity
Pyrrole-containing compounds are well-represented among nonsteroidal anti-inflammatory drugs (NSAIDs), with prominent examples including tolmetin and ketorolac.[7] These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[7][8]
While direct experimental data for this compound is not extensively published, the bioactivity of closely related N-pyrrolylcarboxylic acids has been evaluated. These derivatives are reported to be potent inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[7] The pursuit of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design, as they tend to have a better gastrointestinal safety profile compared to non-selective NSAIDs.[7][8]
Comparison with Similar Compounds:
-
Tolmetin: A well-established NSAID, tolmetin features a carboxymethyl group at the N1 position and a p-toluoyl group at the 2-position. Its non-selective inhibition of both COX-1 and COX-2 is responsible for its therapeutic effect and side effects.
-
N-Aryl Pyrrole Derivatives: Studies on various N-pyrrole carboxylic acid derivatives have shown that the nature of the substituent on the nitrogen atom significantly influences COX-1/COX-2 selectivity.[8] For instance, certain synthesized derivatives have demonstrated potent COX-2 inhibition while showing weaker activity against COX-1.[8]
The this compound scaffold provides a foundational structure. The presence of the ester and the unsubstituted N-H position suggests it would likely have modest activity on its own, but serves as an excellent precursor for introducing substituents that can enhance potency and selectivity for COX enzymes.
Table 1: Comparative Anti-inflammatory Activity of Pyrrole Derivatives
| Compound/Class | Target(s) | Potency/Selectivity | Reference(s) |
| This compound | Predicted: COX enzymes | Likely low to moderate; a synthetic precursor | N/A |
| Tolmetin | COX-1 and COX-2 | Non-selective inhibitor | [7] |
| N-pyrrolylcarboxylic acids | COX-2 | Can be designed for high potency and selectivity | [7][8] |
| Fused Pyrrole Derivatives (e.g., Pyrrolopyridines) | COX-2 | Some compounds show promising activity, confirmed by docking studies | [7][9] |
Anticancer Activity
The pyrrole scaffold is a key component in several anticancer agents, including kinase inhibitors.[10] These compounds often target signaling pathways that are overactive in cancer cells.[10] Derivatives of pyrrole indolin-2-one, such as Sunitinib, are potent inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis.[10]
For derivatives of this compound, anticancer potential is often realized through further chemical modification. For instance, the hybridization of a 2,4-dimethyl-1H-pyrrole-3-carboxylic acid core with a pyrazoline moiety has yielded compounds with significant antiproliferative activity against various cancer cell lines.[11] Molecular docking studies suggest these compounds may act by inhibiting VEGFR-2.[11]
Structure-Activity Relationship Insights:
-
Substituents on the Pyrrole Ring: The introduction of electron-donating groups at the 4-position of the pyrrole ring has been shown to increase anticancer activity.[12][13]
-
Aroyl Groups: The presence of a substituted aroyl group at the 3-position can lead to potent activity. For example, compounds bearing a 3,4-dimethoxyphenyl group at the 4-position of the pyrrole ring showed significant cytotoxicity against multiple cancer cell lines.[13]
-
Fused Systems: Tricyclic pyrrolo[3,2-c]quinoline derivatives have also been explored as anticancer agents, demonstrating a multi-target profile.[14]
This compound itself is unlikely to be a potent anticancer agent, but its structure is amenable to the addition of pharmacophores known to confer cytotoxic activity.
Table 2: Comparative Anticancer Activity of Pyrrole Derivatives
| Compound/Class | Mechanism of Action (if known) | IC50 Range | Reference(s) |
| Sunitinib (Pyrrole indolin-2-one) | VEGFR, PDGFR inhibitor | Varies by cell line | [10] |
| 3-Aroyl-4-aryl-1H-pyrroles | Not specified | 0.5 - 31.7 µM against various cell lines | [12][13][15] |
| Pyrazoline-conjugated pyrroles | VEGFR-2 inhibition (predicted) | Growth inhibition of 50-108% at 10 µM | [11] |
| Pyrrolo[3,2-c]quinolines | Multi-target | Low micromolar range against MCF-7 and HeLa | [14] |
Antimicrobial Activity
Pyrrole derivatives have a long history as antimicrobial agents, with naturally occurring antibiotics like Pyrrolnitrin serving as early examples.[2] Synthetic pyrroles have been developed to exhibit a broad spectrum of activity against bacteria and fungi.[16][17]
The antimicrobial potential of this compound can be inferred from studies on similar structures. For example, a series of novel pyrrole derivatives synthesized through amination reactions showed potent antibacterial and antifungal activity.[16] In one study, a derivative containing a 4-hydroxyphenyl ring was found to be particularly effective against Candida albicans.[17]
Comparison with Similar Compounds:
-
Pyrrole-Thiazole Hybrids: The combination of a pyrrole ring with a thiazole moiety has produced compounds with significant activity against E. coli, S. aureus, A. niger, and C. albicans.[16]
-
2-Aminopyrrole-3-carbonitriles: These compounds have been investigated as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[18] While structurally different at the 3-position (carbonitrile vs. carboxylate), this highlights how modifications at this position can drastically alter the biological target.
The this compound structure, with its potential for derivatization at the N-H and ester positions, is a promising starting point for developing new antimicrobial agents.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of bioactivity data, standardized experimental protocols are essential. Below are representative methodologies for assessing the activities discussed.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
Diagram: MTT Assay Workflow
Caption: A standard workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Principle: The test compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the compound that prevents visible growth of the microbe.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Structure-Activity Relationships and Future Directions
The comparative analysis reveals several key insights into the structure-activity relationships of pyrrole-3-carboxylates:
-
The N1 Position: This position is critical for modulating activity. It is often unsubstituted in synthetic intermediates but provides a key handle for introducing substituents that can enhance potency and selectivity, particularly for anti-inflammatory and anticancer applications.
-
The C3 Position: The ethyl carboxylate group is a versatile functional group that can be hydrolyzed to the corresponding carboxylic acid (often important for COX inhibition) or converted to amides or other functionalities to explore different biological targets.[8]
-
The C5 Position: The methyl group at the C5 position can influence metabolic stability and binding interactions. Studies on antimalarial pyrrolones showed that removing or modifying methyl groups on the pyrrole ring significantly impacts activity.[19]
Diagram: Key Positions for Derivatization
Caption: Key positions on the pyrrole-3-carboxylate scaffold for chemical modification to tune bioactivity.
Conclusion
This compound is a valuable building block in medicinal chemistry. While its intrinsic bioactivity may be modest, its simple structure provides a versatile platform for the synthesis of highly potent and selective agents. By comparing it to structurally related compounds, we can appreciate the subtle yet profound impact of chemical modifications on biological function. The insights gained from such comparative analyses are instrumental in guiding the rational design of the next generation of pyrrole-based therapeutics for inflammatory diseases, cancer, and microbial infections.
References
- 1. scispace.com [scispace.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. A review article on biological importance of pyrrole [wisdomlib.org]
- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 6. This compound [myskinrecipes.com]
- 7. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 11. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Anticancer Activity of 3‐(Substituted Aroyl)‐4‐(3,4,5‐trimethoxyphenyl)‐1H‐pyrrole Derivatives | Semantic Scholar [semanticscholar.org]
- 16. jmcs.org.mx [jmcs.org.mx]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical waste is a critical, non-negotiable component of laboratory operations. This guide provides a comprehensive, step-by-step protocol for the safe disposal of ethyl 5-methyl-1H-pyrrole-3-carboxylate, grounding procedural guidance in the principles of chemical reactivity, regulatory compliance, and operational safety.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the potential hazards of this compound is fundamental to handling it safely. Based on data from analogous pyrrole compounds, a comprehensive risk assessment must precede any handling or disposal.[1][4][5] The primary hazards are associated with its likely flammability, toxicity, and potential for harmful reactions.
Pyrrole and its derivatives are recognized as hazardous materials.[1] The parent compound, pyrrole, is classified as a flammable liquid that is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[4][5] It is also considered an environmental hazard, being harmful to aquatic life.[5] Therefore, all waste containing this compound must be treated as hazardous waste.[1]
| Hazard Profile: this compound (Inferred) | | :--- | :--- | | Hazard Class | Justification and Safety Implications | | Flammability | Pyrrole is a flammable liquid with a flash point that allows vapors to form explosive mixtures with air.[4] Vapors can flash back over a considerable distance. Implication: All ignition sources must be strictly controlled. Waste must be stored away from heat and incompatible materials.[4][5] | | Toxicity | Pyrrole is toxic upon ingestion and harmful via inhalation.[4][5] Implication: All handling, including waste consolidation, must occur in a well-ventilated area, preferably a chemical fume hood, to minimize exposure.[6] Appropriate PPE is mandatory. | | Irritation/Corrosion | Causes serious eye damage and potential skin irritation.[3][5] Implication: Direct contact must be avoided through the use of chemical-resistant gloves and safety goggles or a face shield.[2][6] | | Reactivity | Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as this may result in ignition or violent reactions.[1] Implication: Waste segregation is critical. This compound must not be mixed with incompatible waste streams.[7] | | Environmental Hazard | Harmful to aquatic life.[5] Implication: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[1][8] This prevents contamination of water systems.[8] |
Immediate Safety & Spill Management
Prior to handling, ensure all necessary safety measures are in place. This proactive approach is the cornerstone of a self-validating safety system in the lab.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat. For larger quantities, flame-retardant clothing may be necessary.[2]
Spill Control: In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Eliminate Ignition Sources: Immediately remove all sources of heat, sparks, and open flames.[1][4]
-
Ventilate the Area: Ensure adequate ventilation. For major spills, evacuate personnel and move upwind.[1][4]
-
Containment: Prevent the spill from spreading or entering drains using an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[4][6]
-
Collection: Carefully collect the absorbed material and contaminated surfaces using non-sparking tools and place it into a designated, sealable container for hazardous waste.[4][6]
-
Decontamination: Clean the spill area thoroughly. Collect all cleaning materials as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must follow a strict, documented procedure to ensure compliance with regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9]
Step 1: Waste Segregation and Collection
The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions.[7]
-
Designated Waste Stream: Collect all waste containing this compound—including neat compound, contaminated solvents, reaction mixtures, and contaminated labware (e.g., pipette tips, gloves)—in a dedicated hazardous waste container.
-
Solvent Separation: If dissolved in a solvent, collect it based on the solvent type. Halogenated and non-halogenated organic solvents must be collected in separate containers.[10] This is crucial because their final treatment methods differ, and proper segregation can significantly reduce disposal costs.[10]
-
Avoid Incompatibles: Never mix this waste with acids, bases, or oxidizing agents.[1]
Step 2: Container Selection and Labeling
Proper containment and identification are mandated by law and are essential for safety.
-
Container Choice: The waste container must be made of a material compatible with the chemical and show no signs of damage or deterioration.[8][11] For liquid waste, ensure the container is leak-proof and has a secure, tight-fitting cap.[12]
-
Labeling: The moment you designate a container for waste, it must be labeled. The label must include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary storage of hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[7][13]
-
Location: The SAA must be under the control of laboratory personnel and situated close to where the waste is generated.[7][11]
-
Containment: The SAA must have secondary containment, such as a tub or tray, capable of holding the contents of the largest container.[7]
-
Inspections: The SAA must be inspected weekly for leaks and proper labeling.[7][8]
-
Quantity and Time Limits: You may accumulate up to 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to a central storage area within three days.[7][15] Partially filled containers may remain in the SAA for up to one year.[7]
Step 4: Arranging for Final Disposal
The final disposal of hazardous waste is a highly regulated process that must be handled by certified professionals.
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) or a licensed professional waste disposal service to arrange for pickup.[4][6]
-
Transportation: Do not attempt to transport the waste off-site yourself. Transportation of hazardous waste is regulated and requires specific training and manifests.[16]
-
Treatment: The most probable disposal method for this type of waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]
Regulatory Framework: EPA and OSHA Compliance
Adherence to this protocol ensures compliance with the two primary regulatory bodies governing hazardous waste in the United States.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from its generation to its final disposal ("cradle to grave").[8][11] This includes regulations on waste identification, storage, labeling, and disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (HazCom) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are designed to protect workers.[9][17] These standards mandate clear communication of chemical hazards, development of emergency response plans, and comprehensive employee training.[9][16] All staff members who handle hazardous waste must receive appropriate training.[16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate | C9H13NO3 | CID 21857593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. uwlax.edu [uwlax.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. pfw.edu [pfw.edu]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. nswai.org [nswai.org]
- 15. epa.gov [epa.gov]
- 16. cleanmanagement.com [cleanmanagement.com]
- 17. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
A Researcher's Guide to the Safe Handling of Ethyl 5-Methyl-1H-Pyrrole-3-Carboxylate
As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived reactivity, with a robust safety-first mindset. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with ethyl 5-methyl-1H-pyrrole-3-carboxylate. While this compound is a valuable building block in synthetic chemistry, particularly in the development of novel therapeutics, its handling requires a thorough understanding of its potential hazards and the implementation of appropriate safety protocols.
This document is structured to provide a comprehensive, yet flexible, framework for the safe handling of this and similar chemical entities. We will delve into the rationale behind each procedural step, fostering a deeper understanding of laboratory safety that extends beyond mere compliance.
Hazard Assessment: A Proactive Approach to Safety
-
Skin Irritant
-
Serious Eye Irritant
-
Respiratory Tract Irritant
-
Potentially Harmful if Swallowed or Inhaled
Given these inferred risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Safety Goggles, Nitrile Gloves, Lab Coat, N95 Respirator | To prevent eye contact with airborne particles, skin exposure, and inhalation of fine dust. |
| Dissolution and Solution Handling | Safety Goggles, Nitrile Gloves, Lab Coat | To protect against splashes and direct skin contact with the solution. |
| Running Reactions | Safety Glasses with Side Shields, Nitrile Gloves, Lab Coat | To provide basic protection during a controlled reaction. A face shield may be necessary for reactions with a risk of splashing or exotherm. |
| Work-up and Purification | Safety Goggles, Nitrile Gloves, Lab Coat | To protect against splashes of solvents and the dissolved compound. |
| Spill Cleanup | Safety Goggles, Nitrile Gloves (double-gloved), Lab Coat, N95 Respirator | To provide enhanced protection during the handling of a concentrated spill of the solid or its solution. |
Gloves: Always inspect gloves for any signs of degradation or perforation before use. When handling any chemical, it is good practice to use the proper glove removal technique to avoid contaminating your skin. After handling the compound, dispose of the gloves in the appropriate chemical waste container and thoroughly wash your hands.
Eye Protection: Safety glasses with side shields are the minimum requirement. However, when there is a risk of splashing, safety goggles that provide a complete seal around the eyes are essential[2].
Respiratory Protection: An N95 respirator is recommended when handling the solid compound outside of a certified chemical fume hood to minimize the inhalation of fine particles[3][4].
Engineering Controls: Creating a Safe Workspace
While PPE is crucial, the first line of defense should always be the implementation of robust engineering controls to minimize exposure.
Chemical Fume Hood: All operations involving the handling of solid this compound, especially weighing and transferring, should be conducted in a certified chemical fume hood. The fume hood's ventilation will effectively capture and exhaust airborne particles, preventing inhalation[5].
Powder Weighing Stations: For precise weighing of small quantities, a powder weighing station with HEPA filtration can provide an excellent, localized containment solution, protecting both the user and the surrounding lab environment from airborne particles[3][6].
Ventilation: Ensure that the laboratory is well-ventilated to prevent the accumulation of any vapors or dust[5].
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage of its lifecycle in the laboratory.
Workflow for Handling this compound
Caption: A typical laboratory workflow for handling a chemical reagent.
Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7]. The container should be tightly sealed.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood or a powder weighing station[3].
-
Use a disposable weigh boat or creased, smooth paper to handle the solid.
-
Minimize the creation of dust by handling the material gently.
-
Close the primary container immediately after use.
3. Dissolution:
-
Add the solid to the solvent slowly while stirring to prevent splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
4. Spill Management:
-
In the event of a small spill of the solid, gently sweep it up with a dustpan and brush, avoiding the creation of dust. Place the spilled material in a sealed container for disposal.
-
For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and decontaminate the surface.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Chemical Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Solid Waste:
-
Unused or contaminated this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.
-
Aqueous and organic waste streams should be segregated.
-
Never dispose of this chemical down the drain[4].
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and absorbent paper, should be placed in a sealed bag and disposed of as solid chemical waste.
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal procedures[8].
By adhering to these guidelines and fostering a culture of safety, you can confidently and responsibly utilize this compound in your research endeavors, contributing to scientific advancement while prioritizing the well-being of yourself and your colleagues.
References
- 1. ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate | C9H13NO3 | CID 21857593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. capotchem.com [capotchem.com]
- 5. uwlax.edu [uwlax.edu]
- 6. Powder Handling - AirClean Systems [aircleansystems.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
